molecular formula C8H6F2O2 B2737579 3,5-Difluoro-4-methylbenzoic acid CAS No. 103877-76-5

3,5-Difluoro-4-methylbenzoic acid

Cat. No.: B2737579
CAS No.: 103877-76-5
M. Wt: 172.131
InChI Key: DGTRDHAJCIKUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-4-methylbenzoic acid ( 103877-76-5) is a fluorinated benzoic acid derivative with the molecular formula C8H6F2O2 and a molecular weight of 172.13 g/mol . This compound serves as a valuable building block in organic synthesis and medicinal chemistry research. As a key structural motif, benzoic acid derivatives are frequently investigated for their biological activity and their utility in the design of novel enzyme inhibitors . Recent scientific literature highlights the role of substituted benzoic acid scaffolds as phosphotyrosine mimics in the development of inhibitors for central nervous system-specific targets, such as the striatal-enriched protein tyrosine phosphatase (STEP) . This suggests potential research applications in neuropharmacology and the study of neurological disorders. The compound requires safe handling; it is classified with the signal word "Warning" and may cause skin, eye, and respiratory irritation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-difluoro-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTRDHAJCIKUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 3,5-Difluoro-4-methylbenzoic Acid (CAS 103877-76-5)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper provides an in-depth analysis of 3,5-Difluoro-4-methylbenzoic acid, structured for researchers and drug development professionals.

Strategic Utilization in Medicinal Chemistry and Synthetic Scaffolding

Executive Summary

This compound (CAS 103877-76-5) is a specialized aromatic building block increasingly utilized in the optimization of lead compounds for pharmaceutical and agrochemical applications. Distinguished by its specific fluorination pattern, this moiety offers a unique combination of steric shielding and electronic modulation. The flanking fluorine atoms at the 3 and 5 positions serve dual roles: they electronically activate the carboxylic acid for coupling while simultaneously blocking metabolic oxidation at the ortho-positions relative to the methyl group. This guide outlines the physicochemical profile, validated synthetic pathways, and medicinal chemistry logic for deploying this scaffold.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The following data consolidates experimental and predicted values to aid in solubility and reactivity modeling.

PropertyValueNote
CAS Number 103877-76-5
IUPAC Name This compound
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Appearance White to off-white crystalline solid
Melting Point 184–188 °CTypical range for high purity (>98%)
Predicted pKa ~3.7More acidic than benzoic acid (4.[1][2]2) due to electron-withdrawing F atoms
cLogP ~1.97Moderate lipophilicity; suitable for oral drug bioavailability
H-Bond Donors 1Carboxylic acid -OH
H-Bond Acceptors 3Carbonyl O + 2 Fluorine atoms

Strategic Synthesis: A Self-Validating Protocol

While various routes exist, the most robust and scalable laboratory method relies on the Directed Ortho-Metalation (DoM) strategy followed by halogen-metal exchange. This pathway minimizes isomer formation, a common pitfall in direct electrophilic fluorination.

Retrosynthetic Logic

The synthesis is best approached by disconnecting the carboxyl group. The precursor, 4-bromo-2,6-difluorotoluene , can be accessed from the widely available 1-bromo-3,5-difluorobenzene via lithiation at the activated position between the fluorine atoms.[3]

Step-by-Step Protocol

Step 1: Synthesis of 4-Bromo-2,6-difluorotoluene

  • Reagents: 1-Bromo-3,5-difluorobenzene, Lithium Diisopropylamide (LDA), Methyl Iodide (MeI).[3]

  • Mechanism: The proton at position 4 of 1-bromo-3,5-difluorobenzene is highly acidic due to the inductive effect of the two flanking fluorine atoms. LDA selectively deprotonates this site at -78°C.

  • Protocol:

    • Charge a flame-dried flask with THF and 1-bromo-3,5-difluorobenzene under N₂. Cool to -78°C.

    • Add LDA (1.1 eq) dropwise. Stir for 1 hour to ensure complete lithiation.

    • Add MeI (1.2 eq) slowly. The bulky bromide and fluorines prevent poly-methylation.

    • Warm to room temperature (RT) and quench with NH₄Cl. Extract with hexanes (to remove polar impurities).

Step 2: Carboxylation to Target Acid

  • Reagents: 4-Bromo-2,6-difluorotoluene (from Step 1), n-Butyllithium (n-BuLi), Dry CO₂ (gas or solid).

  • Mechanism: Lithium-Halogen exchange is faster than deprotonation. The resulting aryl lithium species attacks the electrophilic carbon of CO₂.

  • Protocol:

    • Dissolve 4-bromo-2,6-difluorotoluene in anhydrous THF. Cool to -78°C.

    • Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Critical: Maintain temp < -70°C to prevent benzylic deprotonation.

    • Stir for 30 mins to generate the aryl lithium species.

    • Bubble excess dry CO₂ gas into the solution or pour the reaction mixture onto crushed dry ice.

    • Acidify with 2N HCl to pH 1-2. The product precipitates or is extracted with Ethyl Acetate. Recrystallize from Ethanol/Water.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 1-Bromo-3,5-difluorobenzene Intermediate1 Lithium Species (C-4 Anion) Start->Intermediate1 LDA, THF, -78°C (Directed Ortho Metalation) Intermediate2 4-Bromo-2,6-difluorotoluene Intermediate1->Intermediate2 MeI (Methylation) Lithiation Aryl Lithium Intermediate Intermediate2->Lithiation n-BuLi, THF, -78°C (Halogen-Metal Exchange) Product Target: this compound Lithiation->Product 1. CO2 (Quench) 2. HCl (Acidification)

Figure 1: Validated synthetic route utilizing directed lithiation and halogen-metal exchange to ensure regioselectivity.

Medicinal Chemistry Applications

The this compound moiety is not merely a linker; it is a functional pharmacophore. Its inclusion in a drug candidate addresses specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) challenges.

Bioisosteric & Electronic Effects
  • pKa Modulation: The two fluorine atoms at the meta positions (relative to the carboxyl) exert a strong inductive withdrawing effect (-I). This lowers the pKa of the carboxylic acid to ~3.7 (vs. 4.2 for benzoic acid). When coupled to form an amide, this increases the acidity of the amide N-H, potentially strengthening hydrogen bond interactions with target proteins.

  • Lipophilicity Tuning: While the methyl group adds lipophilicity (+LogP), the fluorine atoms temper this increase while adding polarity via the C-F bond dipoles. This often results in improved membrane permeability compared to non-fluorinated methyl analogs.

Metabolic Stability (The "Fluorine Scan" Logic)

The 4-methyl group on a phenyl ring is a classic "soft spot" for Cytochrome P450-mediated oxidation (benzylic hydroxylation).

  • Steric Shielding: The ortho-fluorines (positions 3 and 5) provide steric bulk that hinders the approach of metabolic enzymes to the methyl group.

  • Blockage of Ring Oxidation: The fluorine atoms block the 3 and 5 positions from arene oxide formation or hydroxylation, forcing metabolism to less favorable sites or prolonging the half-life (

    
    ) of the molecule.
    
Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 3,5-Difluoro-4-methyl Benzoic Acid Scaffold F_Atoms 3,5-Difluoro Substitution Core->F_Atoms Me_Group 4-Methyl Group Core->Me_Group COOH_Group Carboxylic Acid / Amide Core->COOH_Group Effect1 Blocks Metabolic Attack (Ortho) F_Atoms->Effect1 Steric/Electronic Effect2 Inductive Effect (-I) Lowers pKa F_Atoms->Effect2 Electronic Effect3 Benzylic Oxidation Resistance Me_Group->Effect3 Shielded by F Effect4 Ligand Efficiency (Small steric footprint) COOH_Group->Effect4 Binding Motif

Figure 2: Mechanistic impact of the scaffold on drug properties, highlighting metabolic blocking and electronic tuning.

Handling & Safety Protocols

Signal Word: WARNING Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. The compound is stable but should be protected from moisture to prevent caking, which complicates accurate weighing for micro-scale reactions.

  • Reactivity: Incompatible with strong oxidizing agents. When activating the acid (e.g., with Thionyl Chloride or Oxalyl Chloride) to the acid chloride, ensure proper venting of HCl and SO₂ gases.

  • PPE: Standard laboratory PPE (Nitrile gloves, safety glasses, lab coat) is sufficient. Use a fume hood during synthesis or thermal manipulation.

References

  • PubChem. (n.d.).[1] this compound (CID 10888371).[1] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.[3] (Describes the synthesis of the key intermediate 4-bromo-2,6-difluorotoluene). Retrieved from

Sources

An In-depth Technical Guide to the Spectral Analysis of 3,5-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectral data for 3,5-Difluoro-4-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this compound through modern spectroscopic techniques.

Introduction

This compound (C₈H₆F₂O₂) is an aromatic carboxylic acid whose utility in synthetic chemistry necessitates a thorough understanding of its structural and electronic properties.[1][2] Spectroscopic analysis is the cornerstone of its characterization, providing unambiguous confirmation of its molecular structure and purity. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound.

The presence of two electronegative fluorine atoms and a methyl group on the benzene ring, in addition to the carboxylic acid moiety, introduces distinct features in the spectra. Understanding these nuances is critical for accurate structural assignment and for monitoring reactions involving this molecule.

Molecular Structure and Key Spectroscopic Correlations

The molecular structure of this compound dictates the expected spectral features. The key structural elements to consider are the aromatic ring with its substitution pattern, the carboxylic acid group, the methyl group, and the two fluorine atoms.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. For this compound, the ¹H NMR spectrum is expected to show three distinct signals corresponding to the carboxylic acid proton, the aromatic protons, and the methyl protons.

Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-13Singlet (broad)1HCOOH
~7.5-7.8Doublet or Triplet2HAr-H (H-2, H-6)
~2.3-2.5Singlet or Triplet3HCH₃

Rationale for Predictions:

  • Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the region of 10-13 ppm.[3][4][5] Its chemical shift can be concentration-dependent due to hydrogen bonding.

  • Aromatic Protons (Ar-H): The two aromatic protons (H-2 and H-6) are chemically equivalent due to the symmetry of the molecule. They are expected to appear downfield, typically in the range of 7.5-8.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing carboxylic acid group. The coupling to the adjacent fluorine atoms (at C-3 and C-5) will likely split this signal into a triplet (due to coupling to two equivalent fluorine atoms, following the n+1 rule for I=1/2 nuclei) or a more complex multiplet depending on the magnitude of the ³J(H,F) coupling constant.

  • Methyl Protons (CH₃): The methyl protons are attached to an aromatic ring and are expected to resonate in the range of 2.3-2.5 ppm. Due to the proximity of the two fluorine atoms, a small long-range coupling (⁴J(H,F)) might be observed, potentially leading to a narrow triplet.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6] The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: -2 to 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Integrate the signals to determine the relative proton ratios.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of this compound, five distinct carbon signals are expected.

Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)AssignmentCoupling
~165-170C=O (C-7)Triplet (due to ²J(C,F))
~160-165C-F (C-3, C-5)Doublet (large ¹J(C,F))
~130-135C-COOH (C-1)Singlet or small triplet
~120-125C-CH₃ (C-4)Triplet (due to ²J(C,F))
~115-120C-H (C-2, C-6)Triplet (due to ²J(C,F))
~15-20CH₃ (C-8)Singlet or small multiplet

Rationale for Predictions:

  • Carboxyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon, typically appearing between 165-185 ppm.[4][5][7]

  • Carbons Bonded to Fluorine (C-F): The carbons directly attached to the highly electronegative fluorine atoms (C-3 and C-5) will be significantly deshielded and will exhibit a large one-bond coupling constant (¹J(C,F)) of around 240-260 Hz, appearing as a doublet.

  • Aromatic Carbons: The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm). Their chemical shifts and multiplicities will be influenced by the substituents and C-F couplings. The carbon attached to the carboxylic acid (C-1) will be deshielded, while the carbons ortho to the fluorine atoms (C-2, C-4, C-6) will show smaller two-bond C-F couplings.

  • Methyl Carbon (CH₃): The methyl carbon will appear upfield, typically in the 15-25 ppm range.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Parameters (100 MHz for ¹³C):

    • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.

  • Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, baseline correction, and referencing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the substituted aromatic ring.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
1680-1710StrongC=O stretch (carboxylic acid dimer)
1600, 1475MediumC=C stretch (aromatic ring)
1200-1300StrongC-O stretch (coupled with O-H bend)
1100-1200StrongC-F stretch
920BroadO-H bend (out-of-plane)

Rationale for Predictions:

  • O-H Stretch: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, giving rise to a very broad O-H stretching absorption in the 2500-3300 cm⁻¹ region.[3][8]

  • C=O Stretch: The carbonyl stretch of a dimeric aromatic carboxylic acid is strong and appears around 1680-1710 cm⁻¹.[3]

  • C-F Stretch: The C-F stretching vibrations are typically strong and appear in the 1100-1200 cm⁻¹ region.

  • Aromatic C=C Stretches: The aromatic ring will show characteristic C=C stretching bands around 1600 and 1475 cm⁻¹.

Experimental Protocol for IR Spectroscopy (Solid Sample)
  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of this compound in a volatile solvent like acetone or methylene chloride.[9]

    • Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[9]

    • Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[9]

  • Data Acquisition (FTIR Spectrometer):

    • Obtain a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Alternative Method (KBr Pellet):

    • Grind 1-2 mg of the sample with about 100 mg of dry KBr powder in an agate mortar.[10][11]

    • Press the mixture into a transparent pellet using a hydraulic press.

    • Analyze the pellet in the FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, Electron Ionization (EI) is a common technique.

Predicted Mass Spectrum Data (EI-MS)
m/zRelative IntensityAssignment
172Moderate[M]⁺ (Molecular Ion)
155High[M - OH]⁺
127High[M - COOH]⁺
99Moderate[C₆H₂F₂]⁺

Rationale for Predictions:

  • Molecular Ion ([M]⁺): The molecular ion peak will be observed at m/z 172, corresponding to the molecular weight of the compound.[1][2]

  • Loss of Hydroxyl Radical ([M - OH]⁺): A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical, leading to a strong peak at m/z 155.[6][12]

  • Loss of Carboxyl Group ([M - COOH]⁺): The loss of the entire carboxyl group as a radical is another characteristic fragmentation, resulting in a prominent peak at m/z 127.[12]

  • Further Fragmentation: The fragment at m/z 127 can further lose CO to give a peak at m/z 99.

Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to elucidate the fragmentation pathways.

G M [M]⁺ m/z 172 M_OH [M - OH]⁺ m/z 155 M->M_OH - OH M_COOH [M - COOH]⁺ m/z 127 M->M_COOH - COOH C6H2F2 [C₆H₂F₂]⁺ m/z 99 M_OH->C6H2F2 - CO

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Conclusion

The comprehensive spectral analysis of this compound using ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers complementary information, and the correlation of data across all methods strengthens the confidence in the structural assignment. The predicted spectral data and detailed experimental protocols in this guide serve as a valuable resource for researchers working with this and related fluorinated aromatic compounds. Adherence to the described methodologies will ensure the acquisition of high-quality, reproducible spectral data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • OpenStax. (2023, September 20). Spectroscopy of Carboxylic Acids and Nitriles. Rice University. Retrieved from [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • ConductScience. (2019, October 10). The Basics of Infrared Spectrophotometry. Retrieved from [Link]

  • Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

Sources

3,5-Difluoro-4-methylbenzoic acid 1H NMR spectrum

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 3,5-Difluoro-4-methylbenzoic acid (CAS: 103877-53-8) . Designed for medicinal chemists and structural biologists, this document moves beyond basic spectral listing to explain the causality of the observed signals.

The molecule features a high degree of symmetry (


), resulting in a simplified but information-rich spin system. Key spectral hallmarks include the long-range coupling (

)
visible in the methyl signal—a critical quality attribute (CQA) for verifying regiochemistry during synthesis.

Structural Analysis & Spin System Logic

Before analyzing the spectrum, we must define the magnetic environment. The molecule possesses a plane of symmetry passing through the C1-C4 axis.

  • Protons H2 & H6: Chemically equivalent (isochronous). They form the aromatic signal.[1]

  • Fluorines F3 & F5: Chemically equivalent. They act as the primary coupling partners.

  • Methyl Protons (Me-4): Chemically equivalent. They couple to the ortho-fluorines.

Coupling Network Visualization

The following diagram illustrates the scalar coupling pathways that define the multiplet structures.

G cluster_legend Legend Me Methyl Protons (Pos 4) F3 Fluorine-3 (Spin 1/2) Me->F3 4J(HF) ~1.8 Hz F5 Fluorine-5 (Spin 1/2) Me->F5 4J(HF) ~1.8 Hz H2 Aromatic H2 (Pos 2) H2->F3 3J(HF) ~8.0 Hz (Ortho) H2->F5 4J(HF) ~5.5 Hz (Meta) H6 Aromatic H6 (Pos 6) H6->F3 4J(HF) ~5.5 Hz (Meta) H6->F5 3J(HF) ~8.0 Hz (Ortho) key Solid Red: Strong Coupling Dashed: Long-Range Coupling

Figure 1: Spin-spin coupling network showing the dominant ortho-fluorine interactions (


) and the diagnostic long-range methyl couplings (

).

Spectral Data & Assignment

The following data represents the consensus spectrum in DMSO-d6 at 400 MHz. DMSO is preferred over CDCl


 for benzoic acids to prevent dimerization and ensure sharp resolution of the carboxylic acid proton.
Quantitative Spectral Table
PositionGroupShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
IntegrationMechanistic Insight
-COOH Carboxylic Acid13.0 - 13.5 Broad Singlet (br s)N/A1HHighly dependent on concentration and water content. Exchangeable with D

O.
H-2, H-6 Aromatic7.60 - 7.65 Doublet (d) or Multiplet

Hz
2HDominated by large ortho-F coupling. Fine structure may show

(meta) or

.
Me-4 Methyl2.25 - 2.35 Triplet (t)

Hz
3HDiagnostic Signal: Appears as a triplet due to coupling with two equivalent ortho-fluorines.
Detailed Signal Analysis

1. The Aromatic Region (7.6 ppm): Unlike standard benzoic acid (H-ortho ~7.9 ppm), the fluorine atoms at positions 3 and 5 exert a shielding effect on the adjacent protons via the mesomeric effect, countering the deshielding of the carboxylic acid.

  • Pattern: You will observe a large doublet.[2]

  • Verification: If you decouple Fluorine (

    
    F-decoupled 
    
    
    
    H NMR), this signal collapses into a clean singlet. This is a definitive test for confirming the substitution pattern.

2. The Methyl Triplet (2.3 ppm): This is the most critical signal for purity analysis. In a non-fluorinated analogue (e.g., 4-methylbenzoic acid), this would be a singlet.

  • Why a Triplet? The methyl protons couple to F3 and F5. Since F3 and F5 are equivalent, the multiplicity follows the

    
     rule: 
    
    
    
    peaks.
  • Coupling Constant: The

    
     value of ~1.8 Hz is characteristic of methyl groups ortho to fluorine, as seen in analogous systems like 2,6-difluorotoluene [1].
    

Experimental Protocol: High-Fidelity Acquisition

To ensure the resolution of the fine methyl coupling (which can be smeared by poor shimming), follow this strict protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid acid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Avoid CDCl

      
       if possible. The acid proton often broadens or drifts in chloroform, and solubility can be an issue.
      
  • Additives: Do NOT add TMS unless necessary. The residual DMSO pentet (2.50 ppm) is a reliable internal reference. TMS can sometimes overlap with methyl regions in complex mixtures.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (standard 30° pulse).

  • Spectral Width: 14 ppm (to capture the COOH peak).

  • Acquisition Time (AQ):

    
     seconds.
    
    • Reasoning: A longer AQ is required to resolve the small 1.8 Hz coupling in the methyl triplet. Truncating the FID will blur this multiplet.

  • Number of Scans (NS): 16 (sufficient for >5 mg).

  • Temperature: 298 K (25°C).

Processing Workflow
  • Window Function: Apply an Exponential Multiplication (EM) with LB = 0.3 Hz .

    • Warning: Do not use LB > 1.0 Hz, or you will artificially broaden the methyl triplet into a singlet.

  • Phasing: Manual phasing is recommended for the broad COOH peak.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 1) to flatten the baseline around the aromatic region.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Methyl signal appears as a broad singlet Poor shimming or high Line Broadening (LB).Re-shim (focus on Z1/Z2). Reprocess with LB = 0.1 Hz.
COOH peak missing Hydrogen/Deuterium exchange with wet solvent.Dry sample in vacuo. Use fresh ampoule of DMSO-d6.
Extra peaks at 7.9 ppm Defluorination impurity (e.g., 3-fluoro-4-methylbenzoic acid).Check integration. Impurity will lack the symmetric splitting pattern.

References

  • Schaefer, T., Sebastian, R., & Penner, G. H. (1985).[3] "The internal rotation barrier in 2,6-difluorotoluene."[4] Canadian Journal of Chemistry, 63(9), 2597–2600. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Reich, H. J. (2024). "Coupling Constants: 19F-1H Couplings." University of Wisconsin-Madison Chemistry. Link

Sources

Solubility Profile of 3,5-Difluoro-4-methylbenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-4-methylbenzoic acid is a key building block in modern medicinal chemistry, valued for its utility in synthesizing complex pharmaceutical agents. Its solubility characteristics are critical for reaction kinetics, purification, formulation, and overall process efficiency. This technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this guide synthesizes theoretical principles, qualitative experimental predictions, and data from structurally analogous compounds. Most importantly, it provides a robust, field-proven experimental protocol for researchers to determine precise solubility in any organic solvent system, ensuring reliable and reproducible results.

Introduction: The Molecular Architecture and Its Implications

This compound (C₈H₆F₂O₂) is an aromatic carboxylic acid.[1] Its structure is characterized by a benzene ring substituted with a carboxyl group, a methyl group, and two fluorine atoms. This unique combination of functional groups dictates its physicochemical properties and, consequently, its solubility.

  • Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It is the primary driver of solubility in polar, protic solvents and is responsible for the compound's acidic nature, allowing it to dissolve in basic aqueous solutions through salt formation.[2][3]

  • Fluorine Atoms (-F): The two fluorine atoms are highly electronegative, creating strong C-F bonds and influencing the molecule's overall electronic distribution. While fluorine can participate in weak hydrogen bonding, its primary effect is increasing the polarity of the aromatic ring and potentially altering crystal lattice energy, which can impact solubility.

  • Methyl Group (-CH₃): This is a nonpolar, lipophilic group that contributes to solubility in less polar and nonpolar organic solvents.[2]

  • Aromatic Ring: The benzene core provides a nonpolar surface area, further enhancing solubility in solvents with similar aromatic or nonpolar characteristics.

Understanding the interplay of these groups is essential for predicting and manipulating the solubility of this compound in various solvent systems.

Theoretical Framework: Predicting Solubility

The principle of "Like dissolves like" is the cornerstone for predicting solubility.[2] This rule states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in strong hydrogen bonding with the carboxylic acid group of this compound. Therefore, high solubility is anticipated in polar protic solvents. The presence of the nonpolar methyl group and aromatic ring may slightly temper this compared to unsubstituted benzoic acid.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors but not donors. They will readily interact with the hydrogen on the carboxyl group. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are known to be excellent solvents for a wide range of organic compounds, including benzoic acids, suggesting high solubility.[4][5]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The solubility in nonpolar solvents is expected to be low. While the methyl group and benzene ring offer some lipophilicity, the highly polar carboxylic acid and difluoro-substituted ring dominate, making it difficult for the molecule to be solvated by nonpolar media.[2]

Based on these principles and published data for similar compounds like benzoic acid and p-toluic acid, a predicted solubility profile can be constructed.[5][6][7]

Table 1: Predicted Qualitative Solubility of this compound
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighStrong hydrogen bonding between the solvent's hydroxyl group and the compound's carboxylic acid group.
Polar Aprotic DMSO, DMF, Acetone, Ethyl AcetateHigh to ModerateStrong dipole-dipole interactions and hydrogen bond acceptance by the solvent.
Nonpolar Aromatic Toluene, BenzeneLow to ModeratePi-stacking interactions with the aromatic ring can provide some solubility, but polarity mismatch with the COOH group is a limiting factor.
Nonpolar Aliphatic n-Hexane, CyclohexaneVery LowSignificant mismatch in polarity; weak van der Waals forces are insufficient to overcome the solute's crystal lattice energy.
Aqueous Base 5% NaOH, 5% NaHCO₃High (Soluble)Deprotonation of the carboxylic acid to form a highly polar and water-soluble carboxylate salt.[3][8]
Aqueous Acid 5% HClVery Low (Insoluble)The compound remains in its protonated, less polar form, exhibiting low aqueous solubility.[3]

Experimental Protocol: The Equilibrium Shake-Flask Method for Quantitative Solubility Determination

To move from prediction to precise quantification, a rigorous experimental method is required. The equilibrium (or shake-flask) solubility method is a gold-standard technique for accurately measuring the solubility of a compound.[4] This protocol ensures that the solvent is fully saturated and that the measurement reflects a true thermodynamic equilibrium.

Causality and Self-Validation

This protocol is designed to be self-validating. The core principle is to add an excess of the solid compound to the solvent, ensuring that a saturated state is reached and maintained.[4] The extended equilibration time with agitation minimizes kinetic effects, while the filtration step ensures that only the dissolved analyte is measured. Analysis at multiple time points (e.g., 24 and 48 hours) can confirm that equilibrium has been reached; if the measured concentrations are consistent, the system is stable.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Workflow
  • Preparation: Add an excess amount of solid this compound to a vial. "Excess" means enough solid remains undissolved at the end of the experiment. A good starting point is ~20-50 mg of solid per 1 mL of solvent.

  • Solvent Addition: Accurately add a known volume of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for at least 24 hours to ensure equilibrium is reached. For compounds with slow dissolution kinetics, 48-72 hours may be necessary.

  • Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. This step is critical to avoid clogging the filter in the next step.

  • Sample Withdrawal and Filtration: Carefully withdraw a small aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, filtered solution into a clean vial. This step removes all undissolved solid particles.

  • Dilution: Accurately perform a serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometer. A pre-established calibration curve of this compound in the same solvent is required for accurate quantification.

  • Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Experimental Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_result Result A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (24-48h) with Agitation B->C D 4. Settle Undissolved Solid C->D Incubate @ 25°C E 5. Withdraw & Filter Supernatant D->E F 6. Dilute Sample for Analysis E->F G 7. Quantify via HPLC or UV-Vis F->G H Calculate Solubility G->H

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Safety, Handling, and Storage

While specific toxicity data for this compound is limited, data from analogous fluorinated benzoic acids should be used to guide handling procedures.

  • Hazards: Compounds in this class may cause skin irritation, serious eye irritation, and respiratory irritation.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10][12]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

The solubility of this compound is a critical parameter governed by the interplay between its polar carboxylic acid group and its less polar difluoro-methyl-substituted aromatic ring. While high solubility can be predicted in polar organic solvents and aqueous bases, precise quantitative data is best obtained through rigorous experimental determination. The equilibrium shake-flask method detailed in this guide provides a reliable and reproducible framework for researchers to generate high-quality solubility data. This information is indispensable for optimizing synthetic protocols, developing robust purification strategies, and advancing the use of this versatile compound in drug discovery and development.

References

  • Vertex AI Search. (2022). Compound solubility measurements for early drug discovery.
  • Course Hero. (2024). Solubility test for Organic Compounds.
  • PubChem. This compound.
  • Course Hero. Experiment: Solubility of Organic & Inorganic Compounds.
  • StuDocu. (n.d.).
  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • ChemScene. This compound.
  • Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents.
  • CymitQuimica. (2023).
  • TCI Chemicals. (2025). SAFETY DATA SHEET 2,6-Difluoro-4-hydroxybenzoic Acid.
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2025). SAFETY DATA SHEET 2,4-Difluoro-5-methylbenzoic acid.
  • Ossila. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methyl- (CAS 99-94-5).
  • ResearchGate. (2015). The solubility of benzoic acid in seven solvents.
  • ResearchGate. (2025). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K.
  • UNT Digital Library. (2013). IUPAC-NIST Solubility Data Series. 99.

Sources

Technical Guide: Structural Elucidation of 3,5-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous protocol for the solid-state characterization of 3,5-Difluoro-4-methylbenzoic acid (DFMBA) . As a critical scaffold in medicinal chemistry, DFMBA serves as a metabolic blocker (via 3,5-fluorination) and a lipophilic anchor (via the 4-methyl group). This document details the experimental workflow for single-crystal X-ray diffraction (SC-XRD), analyzes the competing supramolecular synthons driving crystal packing, and provides a framework for interpreting intermolecular interactions such as C–H···F contacts and carboxylic acid dimerization.

Chemical Context & Significance

The "Fluorine Scan" in Drug Design

In drug development, the 3,5-difluoro-4-methyl motif is often employed to optimize metabolic stability. The C–F bond (approx. 116 kcal/mol) renders the aromatic ring resistant to oxidative metabolism by Cytochrome P450 enzymes at the typically vulnerable 3 and 5 positions.

Structural Expectations

Unlike simple benzoic acid, the crystal lattice of DFMBA is governed by a competition between three distinct forces:

  • Strong Hydrogen Bonding: The carboxylic acid moiety (

    
     dimer).
    
  • Weak Hydrogen Bonding: C–H···F interactions, which act as "steering forces" in the absence of strong donors.

  • Steric Packing: The 4-methyl group disrupts the flat

    
    -stacking observed in simple fluorobenzoates, often forcing a herringbone or corrugated packing arrangement.
    

Experimental Protocol: Crystallization & Data Collection

Obtaining diffraction-quality crystals of fluorinated aromatics requires balancing the molecule's lipophilicity (due to -F and -CH3) with the polarity of the carboxylic acid.

Solvent Screening Matrix

Standard evaporation is often insufficient due to sublimation risks.

Solvent SystemMethodTarget MorphologyNotes
Ethanol/Water (4:1) Slow EvaporationPrisms/BlocksHigh probability of hydrated forms; good for H-bond networking.
Toluene/Hexane Vapor DiffusionNeedles/PlatesFavors non-polar packing; minimizes solvent inclusion.
Acetonitrile Cooling (-20°C)Blocky PrismsBest for anhydrous forms; reduced thermal motion.
SC-XRD Data Collection Workflow

To ensure high-resolution data (0.8 Å or better), the following parameters are mandatory:

  • Temperature: Collect at 100 K using a Cryostream.

    • Causality: Fluorine atoms often exhibit positional disorder or high thermal motion at room temperature. Cooling locks the -CH3 and -F conformations, improving the precision of bond lengths.

  • Radiation Source: Molybdenum (Mo K

    
    , 
    
    
    
    Å).
    • Reasoning: While Copper (Cu) is good for absolute configuration, Mo is superior for small organic molecules to minimize absorption effects and access higher

      
       angles.
      
Crystallographic Workflow Diagram

CrystallographyWorkflow cluster_0 Phase I: Sample Prep cluster_1 Phase II: Data Acquisition cluster_2 Phase III: Structure Solution Compound Verification\n(NMR/HPLC) Compound Verification (NMR/HPLC) Solvent Screening\n(Vapor Diffusion) Solvent Screening (Vapor Diffusion) Compound Verification\n(NMR/HPLC)->Solvent Screening\n(Vapor Diffusion) Crystal Harvesting\n(Microscope) Crystal Harvesting (Microscope) Solvent Screening\n(Vapor Diffusion)->Crystal Harvesting\n(Microscope) Mounting (MiTeGen Loop) Mounting (MiTeGen Loop) Crystal Harvesting\n(Microscope)->Mounting (MiTeGen Loop) Unit Cell Determination Unit Cell Determination Mounting (MiTeGen Loop)->Unit Cell Determination Data Collection\n(Mo Source, 100K) Data Collection (Mo Source, 100K) Unit Cell Determination->Data Collection\n(Mo Source, 100K) Data Reduction\n(SAINT/CrysAlisPro) Data Reduction (SAINT/CrysAlisPro) Data Collection\n(Mo Source, 100K)->Data Reduction\n(SAINT/CrysAlisPro) Phasing (SHELXT) Phasing (SHELXT) Data Reduction\n(SAINT/CrysAlisPro)->Phasing (SHELXT) Refinement (SHELXL) Refinement (SHELXL) Phasing (SHELXT)->Refinement (SHELXL) Validation (CheckCIF) Validation (CheckCIF) Refinement (SHELXL)->Validation (CheckCIF)

Figure 1: End-to-end workflow for the structural determination of DFMBA, emphasizing the transition from physical isolation to computational refinement.

Structural Analysis & Refinement Strategies

Space Group Determination

Based on analogs like 3-fluoro-4-methylbenzoic acid [1], DFMBA is expected to crystallize in a Centrosymmetric Monoclinic system, likely


  (

).
  • Why? The carboxylic acid dimer is centrosymmetric. Unless chiral impurities are present, the packing will naturally seek a center of inversion to maximize density.

The Primary Synthon: Carboxylic Acid Dimer

The dominant structural feature is the formation of a cyclic dimer via intermolecular O–H···O hydrogen bonds.[1][2][3]

  • Graph Set Notation:

    
    
    
  • Geometry: The O···O distance is typically 2.60 – 2.65 Å .

  • Refinement Tip: The acidic proton (COOH) must be located in the difference Fourier map (

    
    ) rather than placed geometrically, to confirm the protonation state (neutral acid vs. zwitterion).
    
The Fluorine Effect: Secondary Interactions

Fluorine is a weak hydrogen bond acceptor, but in the absence of strong donors (other than the acid), C–H···F interactions become structure-directing.

  • Observation: Look for contacts where

    
     Å (sum of van der Waals radii).
    
  • Methyl Group Rotation: The 4-methyl group may show rotational disorder. If the thermal ellipsoids for the methyl carbons are elongated, model the hydrogens as a disordered "ring" or split the carbon position.

Advanced Characterization: Hirshfeld Surface Analysis[5][6][7][8][9]

To quantify the "landscape" of intermolecular forces, Hirshfeld surface analysis (using CrystalExplorer) is required.[3] This moves beyond simple bond lengths to a holistic view of crystal packing.

Fingerprint Plot Interpretation

For DFMBA, the 2D fingerprint plot (di vs de) will display specific "spikes" corresponding to interactions:

InteractionFeature on PlotEstimated Contribution (%)
H···H Central, broad region35 - 45%
O···H Sharp spikes (bottom left/right)20 - 25% (Strong H-bonds)
F···H "Wings" or lateral spikes10 - 15% (Fluorine contacts)
C···C Central region (green)< 10% (

-stacking)
Supramolecular Logic Diagram

SupramolecularLogic DFMBA 3,5-Difluoro-4-methyl Benzoic Acid COOH COOH Moiety DFMBA->COOH Fluorine 3,5-Difluoro DFMBA->Fluorine Methyl 4-Methyl DFMBA->Methyl Dimer Cyclic Dimer R2,2(8) COOH->Dimer Primary Driver WeakHB C-H...F Contacts Fluorine->WeakHB Steering Force Sterics Packing Disruption Methyl->Sterics Prevents tight stacking Lattice Final Crystal Structure (P21/c) Dimer->Lattice 1D Chains WeakHB->Lattice 2D Sheets Sterics->Lattice 3D Architecture

Figure 2: Deconstruction of the supramolecular synthons driving the lattice formation of DFMBA.

References

  • Antonioli, G. C. (2004).[1][2] 3-Fluoro-4-methylbenzoic acid.[4] Acta Crystallographica Section E: Structure Reports Online, 60(10), o1948-o1949. Link

  • Chopra, D., & Guru Row, T. N. (2008). Role of organic fluorine in crystal engineering. CrystEngComm, 10(1), 54-67.[5] Link

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Link

  • Banerjee, B., et al. (2022).[6][3][7][8] Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213.[3] Link

Sources

Theoretical & Spectroscopic Profiling of 3,5-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Computational Guide Subject: 3,5-Difluoro-4-methylbenzoic Acid (CAS: 103877-76-5) Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Leads.

Executive Summary

This compound represents a critical scaffold in modern medicinal chemistry, serving as a bioisostere for benzoic acid moieties where metabolic stability and lipophilicity are paramount. The strategic placement of fluorine atoms at the meta positions (3,5) relative to the carboxyl group modulates the acidity (pKa) and lipophilicity (


), while the para-methyl group provides a handle for hydrophobic interactions or further metabolic oxidation.

This guide outlines the theoretical framework for characterizing this molecule, synthesizing Density Functional Theory (DFT) protocols, vibrational spectroscopy predictions, and molecular docking workflows. It is designed to serve as a blueprint for researchers validating this compound as a lead intermediate.

Computational Methodology: The Core Framework

To accurately predict the physicochemical properties of this compound, a rigorous computational protocol is required. The following workflow is the industry standard for small organic acids.

Density Functional Theory (DFT) Protocol

The structural and electronic properties are best resolved using the B3LYP hybrid functional, which balances computational cost with accuracy for organic thermochemistry.

Recommended Basis Set: 6-311++G(d,p)

  • Diffuse functions (++) : Essential for describing the lone pairs on Oxygen and Fluorine, and for accurately modeling the anionic state (carboxylate) if pKa studies are performed.

  • Polarization functions (d,p) : Required to capture the anisotropic electron distribution induced by the electronegative fluorine atoms.

Self-Validating Protocol (Step-by-Step):

  • Geometry Optimization: Minimize energy in the gas phase.

    • Check: Ensure all vibrational frequencies are real (positive). A negative frequency implies a transition state, not a ground state.

  • Solvation Model: Apply the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) using water (

    
    ) and DMSO (
    
    
    
    ) to mimic physiological and assay conditions.
  • NBO Analysis: Perform Natural Bond Orbital analysis to quantify the hyperconjugative interaction between the C4-Methyl group and the aromatic ring (

    
    ).
    
Visualization of Computational Workflow

The following diagram illustrates the logical flow from structure generation to pharmaceutical validation.

ComputationalWorkflow Start Initial Geometry (ChemDraw/GaussView) DFT_Opt DFT Optimization B3LYP/6-311++G(d,p) Start->DFT_Opt Freq Frequency Calc (IR/Raman Verification) DFT_Opt->Freq Check Imaginary Freqs Electronic Electronic Properties (HOMO-LUMO / MEP) Freq->Electronic Ground State Confirmed Docking Molecular Docking (Target: CA-II / DAAO) Electronic->Docking Charge Distribution Validation Experimental Validation (X-Ray / FTIR) Docking->Validation Lead Candidate Validation->DFT_Opt Refine Functional

Figure 1: Standardized computational workflow for the theoretical characterization of fluorinated benzoic acid derivatives.

Structural & Electronic Properties

Geometric Parameters

The introduction of fluorine at the 3,5-positions induces specific structural perturbations compared to the parent p-toluic acid.

ParameterPredicted Value (DFT)Causality / Explanation
C3-F / C5-F Bond Length 1.34 - 1.36 ÅTypical for aromatic C-F bonds; shortened due to resonance back-donation (

).
C4-C(Methyl) Bond 1.51 ÅSlightly shortened compared to toluene due to the electron-withdrawing nature of adjacent fluorines.
Torsion (COOH) ~0° (Planar)The carboxyl group tends to be coplanar with the ring to maximize conjugation, though steric bulk from ortho substituents (none here) could twist it.
Dimerization Distance 1.65 - 1.70 Å (H-bond)In solid state, forms centrosymmetric dimers via cyclic intermolecular O-H···O hydrogen bonds [1].[1]
Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions in a protein binding pocket.

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen and the Fluorine atoms. These sites act as Hydrogen Bond Acceptors (HBA).

  • Positive Potential (Blue): Concentrated on the Hydroxyl Hydrogen (COOH) and the Methyl hydrogens. The carboxyl proton is the primary Hydrogen Bond Donor (HBD).

  • Implication: The 3,5-fluorines create a "negative belt" around the ring, altering the quadrupole moment and potentially enhancing

    
     stacking interactions with electron-deficient residues (e.g., Histidine, Tryptophan).
    

Spectroscopic Profiling (Vibrational Analysis)

Accurate assignment of vibrational modes allows for rapid identification of the compound during synthesis. The values below are scaled (scaling factor ~0.961 for B3LYP) to match experimental anharmonic frequencies.

Key Vibrational Modes
ModeFrequency (cm⁻¹)IntensityDescription
O-H Stretch 3500 - 3200Broad (IR)Strong H-bonding in dimer form causes significant broadening.
C=O Stretch 1690 - 1710StrongCarbonyl stretching. Shifted to higher wavenumbers compared to p-toluic acid due to electron-withdrawing F atoms.
C-C Ring Stretch 1580 - 1620MediumAromatic ring breathing modes, split by asymmetric substitution.
C-F Stretch 1150 - 1250StrongCharacteristic "Fingerprint" region for fluorinated aromatics.

Technical Insight: The C-F stretching vibration often couples with ring deformation modes, creating complex bands in the 1000–1300 cm⁻¹ region. In Raman spectroscopy, the symmetric ring breathing mode (associated with the methyl group) will be prominent around 800 cm⁻¹.

Pharmaceutical Implications & Docking Strategy

Bioisosterism and Potency

The 3,5-Difluoro-4-methyl motif is often used to replace a standard phenyl or p-tolyl group.

  • Metabolic Blockade: The C-F bond is metabolically inert. Placing F at the 3,5 positions blocks hydroxylation by Cytochrome P450 enzymes at these susceptible sites [2].

  • Acidity Modulation: The electron-withdrawing effect (Inductive,

    
    ) of the fluorines increases the acidity of the benzoic acid (lower pKa). This ensures the molecule is predominantly anionic at physiological pH (7.4), improving solubility but potentially limiting passive membrane permeability unless a specific transporter is targeted.
    
Molecular Docking Workflow

Benzoic acid derivatives are classic inhibitors of Carbonic Anhydrase (CA) and D-Amino Acid Oxidase (DAAO) .

Target Selection:

  • Primary Target: Human Carbonic Anhydrase II (PDB ID: 3FFP or 1ZN7).

  • Mechanism: The carboxylate group coordinates with the Zinc (

    
    ) ion in the active site.
    

Docking Protocol (AutoDock Vina / Glide):

  • Ligand Prep: Convert DFT-optimized structure to PDBQT format. Assign Gasteiger charges.[2][3]

  • Grid Generation: Center grid box on the

    
     ion of the enzyme (Size: 
    
    
    
    Å).
  • Constraints: Enforce a metal-coordination constraint if the software allows, as the carboxylate-Zn interaction is dominant.

Interaction Pathway

The following diagram details the predicted binding logic of this compound within a metalloenzyme active site.

BindingMechanism cluster_0 Ligand (Drug) Ligand_COOH Carboxylate (COO-) Receptor_Zn Zn2+ Ion (Active Site) Ligand_COOH->Receptor_Zn Metal Coordination Receptor_Network Water Network / Thr199 Ligand_COOH->Receptor_Network H-Bonding Ligand_Ring Difluoro-Phenyl Ring Receptor_Hydrophobic Hydrophobic Pocket (Val/Leu/Phe) Ligand_Ring->Receptor_Hydrophobic Pi-Stacking / vdW Ligand_Methyl 4-Methyl Group Ligand_Methyl->Receptor_Hydrophobic Hydrophobic Interaction

Figure 2: Predicted pharmacophore interactions of this compound within a Carbonic Anhydrase active site.

References

  • Potrzebowski, W., & Chruszcz, M. (2007). 3,5-Difluorobenzoic acid.[4][5][6][7] Acta Crystallographica Section E: Structure Reports Online, 63(5), o2754. Link

    • Context: Provides the crystallographic baseline for the dimerization of 3,5-difluoro substituted benzoic acids.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

    • Context: Authoritative review on the metabolic stability and bioisosteric utility of fluorine in drug design.
  • Takwale, M. G., & Pant, L. M. (1971). The crystal structure of p-toluic acid. Acta Crystallographica Section B, 27(6), 1152-1158. Link

    • Context: Structural reference for the parent 4-methylbenzoic acid scaffold.[2][3][4][8]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

    • Context: Establishes the relevance of benzoic acid derivatives as inhibitors for metalloenzymes like Carbonic Anhydrase.

Sources

Methodological & Application

Application Note: Precision Synthesis of 3,5-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed Application Note and Protocol for the synthesis of 3,5-Difluoro-4-methylbenzoic acid.

Executive Summary & Strategic Rationale

This compound (CAS: 103877-76-5) is a critical building block in medicinal chemistry, particularly for modulating metabolic stability and lipophilicity in drug candidates. The fluorine atoms at the 3 and 5 positions provide steric protection and electronic modulation, while the carboxylic acid handle allows for amide coupling or heterocycle formation.

The Synthetic Challenge: The primary challenge in synthesizing this scaffold is achieving high regioselectivity. Direct electrophilic aromatic substitution on 3,5-difluorotoluene is often non-selective or low-yielding due to the deactivating nature of the fluorine atoms. Furthermore, the benzylic protons of the methyl group compete for deprotonation during base-mediated functionalization.

Selected Route: The "Halogen-Lithium Exchange" Protocol This guide details the most robust, scalable route: the Lithiation-Carboxylation of 4-bromo-2,6-difluorotoluene . This method is superior to direct lithiation of 3,5-difluorotoluene because the bromine atom serves as a specific "anchor" for the lithium exchange, preventing side reactions at the benzylic position and ensuring 100% regiocontrol.

Chemical Pathway & Mechanism[1]

The synthesis proceeds in two distinct phases (if starting from the commercially available 1-bromo-3,5-difluorobenzene) or one phase (if the intermediate is purchased).

Phase 1: Directed Ortho-Lithiation (DoM) & Methylation
  • Precursor: 1-Bromo-3,5-difluorobenzene.[1]

  • Mechanism: The two fluorine atoms inductively acidify the C4 proton (situated between them). Lithium Diisopropylamide (LDA) selectively removes this proton. Subsequent quenching with Methyl Iodide (MeI) installs the methyl group.

  • Outcome: 4-Bromo-2,6-difluorotoluene.[1]

Phase 2: Halogen-Lithium Exchange & Carboxylation
  • Precursor: 4-Bromo-2,6-difluorotoluene.[1]

  • Mechanism: Treatment with

    
    -Butyllithium (
    
    
    
    -BuLi) effects a rapid Halogen-Lithium exchange. The C-Br bond is weaker and more polarized than the C-H bonds, driving the formation of the phenyllithium species exclusively at the C4 position. This species is then trapped with Carbon Dioxide (
    
    
    ).
  • Outcome: this compound.[1][2]

Visual Workflow (Graphviz)

SynthesisPath Start 1-Bromo-3,5- difluorobenzene Step1 Phase 1: Lithiation (LDA) + MeI Quench Start->Step1 -78°C, THF Inter Intermediate: 4-Bromo-2,6- difluorotoluene Step1->Inter Methylation Step2 Phase 2: Li-Br Exchange (n-BuLi) + CO2 Quench Inter->Step2 -78°C, THF Product Target: 3,5-Difluoro-4- methylbenzoic acid Step2->Product Carboxylation

Figure 1: Step-wise synthetic pathway ensuring regioselectivity via bromine-directed lithiation.

Experimental Protocol

Phase 1: Synthesis of 4-Bromo-2,6-difluorotoluene

(Skip this phase if you have purchased the intermediate CAS: 69210-42-8)

Reagents & Stoichiometry:

Reagent Equiv. MW ( g/mol ) Role
1-Bromo-3,5-difluorobenzene 1.0 192.97 Starting Material
LDA (2.0 M in THF/Heptane) 1.1 - Base (Steric)
Methyl Iodide (MeI) 1.2 141.94 Electrophile

| THF (Anhydrous) | - | - | Solvent |

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) under Argon/Nitrogen atmosphere.

  • Dissolution: Charge the flask with 1-Bromo-3,5-difluorobenzene (1.0 equiv) and anhydrous THF (0.5 M concentration relative to substrate).

  • Deprotonation: Cool the solution to -78°C (Dry ice/Acetone bath). Add LDA (1.1 equiv) dropwise over 20 minutes.

    • Note: Maintain internal temperature below -70°C to prevent benzylic scrambling or benzyne formation.

    • Observation: The solution may turn light yellow.[3] Stir for 1 hour at -78°C.

  • Quench: Add Methyl Iodide (1.2 equiv) dropwise.

  • Warming: Allow the reaction to warm slowly to room temperature (RT) over 4 hours.

  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: The crude product is usually pure enough (>95%) for the next step. If necessary, purify via short-path distillation (bp ~102°C at 2 mmHg).

Phase 2: Carboxylation to this compound

Reagents & Stoichiometry:

Reagent Equiv. MW ( g/mol ) Role
4-Bromo-2,6-difluorotoluene 1.0 207.00 Precursor

|


-Butyllithium (2.5 M in Hexanes) | 1.1 | - | Exchange Reagent |
| Dry Ice (

) | Excess | 44.01 | Electrophile | | THF (Anhydrous) | - | - | Solvent | | HCl (2N) | Excess | - | Proton Source |

Detailed Procedure:

  • System Preparation:

    • Equip a 500 mL 3-neck RBF with a magnetic stir bar, temperature probe, and addition funnel.

    • Flush the system vigorously with Argon for 15 minutes. Moisture is the enemy of this reaction.

  • Substrate Solution:

    • Dissolve 4-Bromo-2,6-difluorotoluene (10.0 g, 48.3 mmol) in 100 mL anhydrous THF .

    • Cool the mixture to -78°C .

  • Lithium-Halogen Exchange:

    • Add

      
      -BuLi (21.3 mL, 53.1 mmol, 1.1 equiv)  dropwise via syringe or addition funnel.
      
    • Rate: Addition should take ~15-20 minutes.[4] Monitor temp; do not exceed -65°C.

    • Aging: Stir the mixture at -78°C for 45 minutes .

    • Mechanistic Insight: The solution will likely turn a yellow/orange hue, indicating the formation of the aryl-lithium species. The Br/Li exchange is faster than deprotonation, preserving the methyl group.

  • Carboxylation (

    
     Quench): 
    
    • Method A (Gaseous): Pass dried

      
       gas (passed through a 
      
      
      
      drying tube) into the reaction mixture through a wide-bore needle or gas dispersion tube.
    • Method B (Solid - Preferred for small scale): Add crushed, fresh Dry Ice (rinsed with dry ether to remove surface water frost) directly into the reaction flask.

    • Exotherm: This step is exothermic.[3] Add slowly.

    • Stir for 30 minutes at -78°C, then remove the cooling bath and allow to warm to RT.

  • Workup & Isolation (Critical for Purity):

    • Quench: Once at RT, carefully add water (50 mL) to quench excess base.

    • Base Extraction (Purification Trick): Adjust pH to >10 using 1N NaOH. The product is now a soluble carboxylate salt (

      
      ).
      
    • Wash: Extract the aqueous layer with Diethyl Ether (2 x 50 mL) .

      • Why? This removes unreacted starting material (neutral organics) and non-acidic impurities. Discard the organic layer.

    • Acidification: Cool the aqueous layer to 0°C. Slowly acidify with 2N HCl to pH 1-2.

    • Precipitation: The product, this compound, will precipitate as a white solid.

    • Filtration: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Analytical Data & Validation

Expected Yield: 75% - 85% Appearance: White crystalline solid Melting Point: 180 - 182°C

Validation Checkpoints (Self-Validating Protocol):

  • TLC Monitoring: (Hexane:EtOAc 3:1). Starting material (

    
     ~0.8) should disappear. Product stays at baseline until acidified.
    
  • 1H NMR (DMSO-d6):

    • 
       13.4 (br s, 1H, COOH)
      
    • 
       7.6 (d, 2H, Ar-H) — Coupling constant 
      
      
      
      confirms position.
    • 
       2.3 (s, 3H, 
      
      
      
      )
  • 19F NMR: Single peak (symmetric fluorines).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Moisture in THF or

.
Distill THF over Na/Benzophenone. Use fresh Dry Ice.
Impurity: Benzoic Acid

-BuLi quality.[1][3]
Titrate

-BuLi before use.
Impurity: Dimer Temperature too high during lithiation.Keep strictly at -78°C. Wurtz-coupling occurs > -40°C.
Starting Material Recovery Incomplete exchange.Increase aging time to 1 hour; ensure reagents are fresh.

References

  • Patent Protocol (Precursor Synthesis)

    • Title: Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.[1]

    • Source: CN103951688A (Google P
    • URL
    • Relevance: Describes the lithiation of 1-bromo-3,5-difluorobenzene to form the 4-bromo-2,6-difluorotoluene intermedi
  • Lithiation Mechanism (General)

    • Title: Directed ortho metalation. Tertiary amide and O-carbamate groups as efficient metalation directors.

    • Source: Snieckus, V. Chem. Rev. 1990, 90, 6, 879–933.

    • URL:[Link]

    • Relevance: Foundational text on the directing effects of fluorine and amides in lithi
  • Alternative Route (Direct Lithiation)

    • Title: A New Entry for the Construction of a Tertiary Carbon Attached with a Fluoroalkyl Group.[5]

    • Source:J. Org.[5] Chem. 2006, 71, 9, 3545–3550.[5]

    • URL:[Link]

    • Relevance: Discusses lithiation of fluoro-aromatics, highlighting the acidity of the proton between two fluorines.
  • Commercial Availability & Properties

    • Title: this compound Product Page.[2]

    • Source: ChemScene.
    • Relevance: Verification of target structure and physical properties.[6]

Sources

Strategic Utilization of 3,5-Difluoro-4-methylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 3,5-Difluoro-4-methylbenzoic acid in Drug Discovery Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound (CAS 110877-64-2) is a specialized fluorinated building block increasingly utilized in lead optimization to modulate metabolic stability, lipophilicity, and target binding affinity. Unlike simple benzoic acid derivatives, this scaffold leverages the "fluorine effect" to block metabolic soft spots at the 3,5-positions while electronically tuning the 4-methyl group. This guide details its application in Retinoid X Receptor (RXR) agonists, kinase inhibitors, and GPCR antagonists, provided alongside validated protocols for its activation and coupling.

Chemical Profile & Mechanistic Advantages[1][2]

The "Fluorine Effect" in Structure-Activity Relationships (SAR)

The 3,5-difluoro-4-methylphenyl moiety serves as a bioisostere for p-tolyl or 4-chlorophenyl groups but with distinct physicochemical advantages:

  • Metabolic Blockade: The fluorine atoms at the 3- and 5-positions effectively block oxidative metabolism (arene oxide formation) by Cytochrome P450 enzymes, a common clearance pathway for electron-rich aromatic rings.

  • Electronic Modulation: The strong electronegativity of fluorine (

    
    ) lowers the pKa of the carboxylic acid (approx. 3.2 vs. 4.2 for benzoic acid) and withdraws electron density from the aromatic ring. This reduces the propensity for oxidation at the benzylic methyl group compared to non-fluorinated analogs.
    
  • Lipophilicity & Conformation: The C-F bond adds lipophilicity (

    
    ) without the significant steric bulk of a chlorine or methyl group, allowing the molecule to maintain tight binding in sterically enhancing hydrophobic pockets.
    
Physical Properties
PropertyValueRelevance
CAS Number 110877-64-2Unique Identifier
Molecular Formula C₈H₆F₂O₂--
Molecular Weight 172.13 g/mol Fragment-based drug design (FBDD) compliant
Calculated LogP ~2.4Moderate lipophilicity for CNS/membrane penetration
pKa (Acid) ~3.2 - 3.5Enhanced acidity facilitates salt formation
Appearance White to off-white solidStandard handling

Key Application Areas & Case Studies

Retinoid X Receptor (RXR) Agonists (Bexarotene Analogs)

One of the most prominent applications of this moiety is in the optimization of Bexarotene (Targretin) analogs. Bexarotene is used for cutaneous T-cell lymphoma but suffers from RXR-related side effects (hypothyroidism, hypertriglyceridemia).

  • Strategy: Researchers utilized this compound to synthesize "fluorinated bexarotene" analogs. The introduction of fluorine atoms ortho to the carboxylic acid tail (or its bioisosteres) alters the rotational barrier of the phenyl ring and improves selectivity for RXR subtypes, potentially mitigating off-target toxicity.

  • Mechanism: The fluorines induce a twist in the biaryl system due to electrostatic repulsion, locking the conformation in a state that favors specific receptor subtype activation.

Dopamine D4 Receptor Antagonists

In the development of selective D4 antagonists for treating L-DOPA-induced dyskinesias:

  • Role: The acid is converted to a 3,5-difluoro-4-methylphenyl ether or amide.

  • Outcome: The flanking fluorines on the "southern" aryl ring provided a 10-fold improvement in selectivity against D2 and D3 receptors compared to the non-fluorinated analogs. The 4-methyl group fills a specific hydrophobic sub-pocket in the D4 receptor, while the fluorines modulate the electronics of the ether oxygen, reducing metabolic O-dealkylation.

Kinase Inhibitors (Aurora & VEGFR)

In fragment-based screens for Aurora Kinase A and VEGFR inhibitors, the 3,5-difluoro-4-methylbenzamide motif is frequently employed as a "hinge binder" or solvent-front cap. The electron-deficient ring enhances the hydrogen bond donor capability of the amide NH, strengthening the interaction with the kinase hinge region (e.g., Glu/Met residues).

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

This protocol is optimized for coupling this compound with sterically hindered amines or anilines, common in kinase inhibitor synthesis.

Reagents:

  • This compound (1.0 equiv)

  • Amine/Aniline partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve this compound (1.0 mmol, 172 mg) in anhydrous DMF (5 mL).
    
  • Activation: Add DIPEA (3.0 mmol, 0.52 mL) followed by HATU (1.2 mmol, 456 mg). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow as the active ester forms.

  • Coupling: Add the amine partner (1.1 mmol) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.

    • Checkpoint: If reaction is sluggish (common with electron-deficient anilines), heat to 50°C.

  • Workup: Dilute with EtOAc (30 mL) and wash sequentially with:

    • 10% LiCl (aq) (2 x 15 mL) – Critical for removing DMF.

    • Sat. NaHCO₃ (1 x 15 mL)

    • Brine (1 x 15 mL)

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Acid Chloride Synthesis (For Unreactive Amines)

Use this when HATU fails to drive the reaction to completion.

  • Chlorination: Suspend this compound (1.0 mmol) in dry DCM (5 mL). Add Oxalyl Chloride (1.5 mmol) dropwise, followed by 1 drop of catalytic DMF.

  • Evolution: Stir until gas evolution ceases (approx. 1-2 hours). Concentrate in vacuo to yield the crude acid chloride (typically a volatile oil/solid).

  • Coupling: Redissolve acid chloride in DCM or THF and add dropwise to a solution of the amine (1.0 equiv) and Et₃N (2.0 equiv) at 0°C.

Decision Logic for Synthetic Optimization

The following diagram outlines the decision process for selecting the optimal coupling strategy based on the nucleophile type.

CouplingStrategy Start Start: this compound NucleophileCheck Identify Nucleophile Type Start->NucleophileCheck Aliphatic Aliphatic Amine (Primary/Secondary) NucleophileCheck->Aliphatic Aniline Aniline / Heterocyclic Amine NucleophileCheck->Aniline Hindered Sterically Hindered / Electron Deficient NucleophileCheck->Hindered MethodA Method A: HATU / DIPEA / DMF (Standard Protocol) Aliphatic->MethodA High Yield Aniline->MethodA Good Yield MethodB Method B: T3P / Pyridine / EtOAc (Low Epimerization Risk) Aniline->MethodB If Acid Sensitive MethodC Method C: Acid Chloride (SOCl2 or (COCl)2) (High Reactivity) Hindered->MethodC Force Reaction

Figure 1: Synthetic decision tree for coupling this compound based on nucleophile sterics and electronics.

Safety & Handling (SDS Summary)

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

  • Storage: Store at room temperature in a tightly sealed container. The compound is stable but should be kept away from strong oxidizing agents.

References

  • Bexarotene Analogs & RXR Selectivity

    • Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists.
    • Source:

  • Dopamine D4 Antagonists SAR

    • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor Antagonist.
    • Source:

  • Metabolic Stability of Fluorinated Aromatics

    • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source:

  • Compound Data & Safety

    • This compound PubChem Entry (CID 10888371).[1]

    • Source:

Sources

Application Note: Strategic Utilization of 3,5-Difluoro-4-methylbenzoic Acid in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is structured for high-level R&D professionals in the agrochemical sector. It prioritizes mechanistic insight, process safety, and scalable chemistry.

Executive Summary & Chemical Profile

In the design of modern agrochemicals, the 3,5-difluoro-4-methylphenyl moiety has emerged as a "privileged substructure." It offers a precise balance of lipophilicity and metabolic stability. The parent building block, 3,5-Difluoro-4-methylbenzoic acid , serves as a versatile pivot point for introducing this motif into Succinate Dehydrogenase Inhibitor (SDHI) fungicides, benzamide herbicides, and pyrethroid-like insecticides.

This guide details the handling, synthesis, and application of this acid, focusing on its conversion into high-value bioactive scaffolds.

Chemical Specifications
PropertySpecification
CAS Number 103877-76-5
Formula C₈H₆F₂O₂
MW 172.13 g/mol
Appearance White to off-white crystalline powder
Melting Point 164–168 °C
pKa (Calc) ~3.8 (Increased acidity vs. toluic acid due to F-induction)
Hazards Skin Irrit. 2 (H315), Eye Irrit.[1][2][3][4] 2A (H319), STOT SE 3 (H335)

Mechanistic Rationale: The "Fluorine Effect"

Why use this specific substitution pattern?

  • Metabolic Blocking: The para-methyl group blocks the primary site of oxidative metabolism (P450 hydroxylation), extending the half-life of the active ingredient in the plant or pest.

  • Electronic Modulation: The two meta-fluorine atoms withdraw electron density, lowering the pKa of the acid and increasing the lipophilicity (LogP) of the resulting amides/esters. This enhances cuticular penetration in weeds and fungi.

  • Conformational Locking: In benzamides, the ortho-fluorines (relative to the connection point in derived anilines or ketones) create steric repulsion, locking the amide bond into a bio-active conformation orthogonal to the ring.

Visualization: Structural Logic Flow

G Start This compound Effect1 Para-Methyl Group (Metabolic Block) Start->Effect1 Effect2 Meta-Fluorines (Lipophilicity & Bioisosterism) Start->Effect2 Outcome1 Extended Half-life (In vivo stability) Effect1->Outcome1 Prevents Oxidation Outcome2 Enhanced Penetration (Cuticle/Membrane) Effect2->Outcome2 Increases LogP

Figure 1: Structure-Activity Relationship (SAR) logic for the 3,5-difluoro-4-methyl motif.

Experimental Protocol: Synthesis & Application

Objective: Synthesize a model Benzamide Herbicide Analog (N-aryl-3,5-difluoro-4-methylbenzamide) to demonstrate the activation and coupling of the acid.

Phase A: Preparation of the Acid Chloride (Activation)

Direct coupling with EDC/HOBt is possible, but the Acid Chloride method is preferred for scale-up due to higher atom economy and easier purification.

Reagents:

  • This compound (10.0 mmol, 1.72 g)

  • Thionyl Chloride (SOCl₂) (15.0 mmol, 1.1 mL)

  • Cat.[1][2][5][6][7] DMF (2 drops)

  • Solvent: Toluene (anhydrous, 20 mL)

Step-by-Step:

  • Setup: Equip a 100 mL 3-neck RBF with a reflux condenser, N₂ inlet, and a scrubber (NaOH trap) for HCl/SO₂ gases.

  • Charging: Add the benzoic acid and toluene. Stir to create a suspension.

  • Activation: Add Thionyl Chloride dropwise via syringe. Add catalytic DMF.

  • Reaction: Heat to 80°C for 2–3 hours. The solution should become clear as the acid chloride forms.

    • Checkpoint: Monitor by TLC (quench a mini-aliquot with MeOH; look for the methyl ester spot).

  • Workup: Concentrate under reduced pressure to remove excess SOCl₂ and toluene.

    • Note: The resulting 3,5-difluoro-4-methylbenzoyl chloride is a low-melting solid/oil. Use immediately in Phase B.

Phase B: Amide Coupling (The Agrochemical Core)

Target: Coupling with 2,6-difluoroaniline (a mimic of the Diflufenican synthesis).

Reagents:

  • Freshly prepared Acid Chloride (from Phase A)

  • 2,6-Difluoroaniline (10.0 mmol)

  • Base: Triethylamine (Et₃N) (12.0 mmol) or Pyridine

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the aniline and Et₃N in DCM (30 mL) in a clean RBF. Cool to 0°C (ice bath).

  • Addition: Dissolve the Acid Chloride in DCM (10 mL) and add dropwise to the aniline solution over 15 minutes.

    • Exotherm Control: Maintain temp < 5°C to prevent bis-acylation.

  • Completion: Allow to warm to room temperature (RT) and stir for 4 hours.

  • Quench: Add 1M HCl (20 mL) to neutralize excess amine and solubilize salts.

  • Extraction: Separate organic layer.[2] Wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOH/Heptane.

Phase C: Alternative Pathway (Curtius Rearrangement)

If the target requires the "Reverse Amide" (where this moiety provides the Nitrogen), the acid must be converted to the aniline.

  • Acyl Azide Formation: React Acid Chloride with NaN₃ (aq) in Acetone.

  • Rearrangement: Heat in Toluene (80°C) to form the Isocyanate.

  • Hydrolysis: Treat with HCl/H₂O to yield 3,5-Difluoro-4-methylaniline .

    • Safety: Azides are explosive. Do not concentrate acyl azide solutions to dryness.

Synthesis Workflow Diagram

This diagram illustrates the divergence points where this acid can be used for different agrochemical classes.

Synthesis Precursor 4-Bromo-2,6-difluorotoluene Lithiation 1. n-BuLi (-78°C) 2. CO2 Precursor->Lithiation Acid This compound (The Core Intermediate) Lithiation->Acid Path1 Pathway A: Activation Acid->Path1 Path2 Pathway B: Rearrangement Acid->Path2 AcidChloride Acid Chloride Path1->AcidChloride SOCl2 Target1 Benzamide Herbicides (e.g., PDS Inhibitors) AcidChloride->Target1 + Aniline Target2 Ester Pyrethroids (Insecticides) AcidChloride->Target2 + Alcohol Aniline 3,5-Difluoro-4-methylaniline Path2->Aniline Curtius (DPPA or NaN3) Target3 SDHI Fungicides (Pyrazole Carboxamides) Aniline->Target3 + Pyrazole Acid

Figure 2: Divergent synthetic utility of this compound.

Quality Control & Analytics

To ensure the integrity of the starting material and final product, the following analytical parameters are critical.

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.0% Area
Identity (NMR) ¹H NMR (400 MHz, DMSO-d₆)δ 7.60 (d, 2H, Ar-H), 2.30 (s, 3H, Ar-CH₃), 13.2 (br, COOH)
Identity (F-NMR) ¹⁹F NMRSingle peak (decoupled) confirming symmetry
Water Content Karl Fischer< 0.5% (Critical for Acid Chloride formation)

Troubleshooting Tip: If the melting point is low (<160°C), the sample likely contains 3,5-difluorobenzoic acid (impurity from starting material lacking the methyl group) or isomeric toluic acids . These are difficult to separate by crystallization; preparative HPLC or high-efficiency distillation of the methyl ester derivative is recommended for purification.

References

  • Synthesis of Fluorinated Benzoic Acids: Smolecule. "3,5-Difluoro-4-(methylamino)benzoic acid: Synthesis Methods." Link

  • Agrochemical Patent Context: Google Patents. "WO2010072634A2 - Post-harvest treatment method (referencing 3,5-difluoro-4-methylphenyl moieties)." Link

  • Safety Data & Handling: Thermo Fisher Scientific. "Safety Data Sheet: this compound." Link

  • General Fluorine Chemistry in Agriculture: ChemicalBook. "3,5-Difluorobenzoic acid synthesis and applications." Link

  • Mechanistic Insight (Bioisosterism): PubChem. "Compound Summary: this compound." Link

Sources

Esterification of 3,5-Difluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Esterification Strategies for 3,5-Difluoro-4-methylbenzoic Acid

Executive Summary

This guide details the process chemistry for converting This compound (CAS 103877-76-5) into its methyl ester. Unlike sterically hindered 2,6-disubstituted benzoates, this specific isomer presents a unique chemical profile: the fluorine atoms flank the para-methyl group, leaving the ortho positions relative to the carboxylic acid open. Consequently, the primary challenge is not steric hindrance, but rather leveraging the electron-withdrawing nature of the meta-fluorines to drive reaction kinetics while preventing side reactions.

Key Recommendations:

  • Small Scale (<5g): Acid-Catalyzed Fischer Esterification (Method A) is preferred due to high atom economy and simplicity.

  • Large Scale (>50g) or Valuable Alcohols: Acyl Chloride Activation (Method B) is recommended to ensure complete conversion and simplified workup.

Chemo-Physical Profile & Mechanistic Insight

Understanding the substrate's electronic environment is critical for selecting the correct protocol.

PropertyDataNote
Molecular Weight 172.13 g/mol
Structure 3,5-F substituents are meta to COOHCrucial: Ortho positions (2,6) are unsubstituted H.
Electronic Effect Strong Inductive Withdrawal (-I)The meta-F atoms pull electron density, making the carbonyl carbon more electrophilic than in benzoic acid.
pKa (Est.) ~3.6 - 3.8More acidic than benzoic acid (4.2) due to F-stabilization of the carboxylate.
Solubility Low in water; High in MeOH, DCM, EtOAc
Structural Analysis Diagram

The following diagram illustrates the electronic vectors affecting the reaction center.

G Substrate This compound MetaF Meta-Fluorines (Positions 3,5) Inductive Electron Withdrawal (-I) Substrate->MetaF Contains OrthoH Ortho-Hydrogens (Positions 2,6) Minimal Steric Hindrance Substrate->OrthoH Contains Carbonyl Carbonyl Carbon (C=O) Increased Electrophilicity MetaF->Carbonyl Activates (Makes more positive) OrthoH->Carbonyl Allows Nucleophilic Attack

Figure 1: Structural analysis showing that the reactive carbonyl center is electronically activated by meta-fluorines and sterically accessible.[1]

Strategic Method Selection

FeatureMethod A: Fischer Esterification Method B: Acyl Chloride (via SOCl₂)
Reagents MeOH, H₂SO₄ (cat.)SOCl₂, MeOH, DMF (cat.)
Mechanism Equilibrium-driven (Reversible)Irreversible conversion
Atom Economy High (Water is only byproduct)Lower (SO₂, HCl byproducts)
Reaction Time 4–12 Hours (Reflux)1–3 Hours
Purification Extraction + WashEvaporation (Cleanest crude)
Best For Standard Methyl Ester synthesis Scale-up / Non-volatile alcohols

Protocol A: Acid-Catalyzed Fischer Esterification

Target Audience: Discovery chemists requiring rapid access to <10g of material. Rationale: The electron-withdrawing fluorines make the carbonyl highly reactive. Refluxing in excess methanol drives the equilibrium to the right effectively.

Materials
  • This compound (1.0 equiv)

  • Methanol (Anhydrous, ACS Grade) – Solvent & Reagent (approx. 0.5 M concentration relative to acid)

  • Sulfuric Acid (H₂SO₄), conc.[2][3] (0.1 – 0.2 equiv)

  • Optional: Trimethyl orthoformate (1.0 equiv) – Chemical water scavenger if conversion stalls.

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with This compound (e.g., 5.0 g, 29 mmol). Add Methanol (60 mL).

  • Catalyst Addition: While stirring, carefully add concentrated H₂SO₄ (0.3 mL, ~5.5 mmol) dropwise. Caution: Exothermic.[4]

  • Reaction: Heat the mixture to reflux (65°C) for 6–12 hours.

    • Validation: Monitor by TLC (Solvent: 20% EtOAc/Hexanes). The acid spot (baseline/streaking) should disappear, replaced by a higher R_f ester spot.

  • Workup:

    • Cool to room temperature.[3]

    • Concentrate the mixture under reduced pressure (Rotavap) to remove roughly 80% of the methanol.

    • Dilute the residue with Ethyl Acetate (50 mL) and Water (50 mL).[2]

    • Separate phases.[4][5] Wash the organic layer with Saturated NaHCO₃ (2 x 30 mL) to neutralize residual acid/catalyst. Note: Watch for CO₂ evolution.[4]

    • Wash with Brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to dryness.

  • Yield Expectation: 85–95% as a white/off-white solid.

Protocol B: Acyl Chloride Activation (Scale-Up Preferred)

Target Audience: Process chemists or when 100% conversion is mandatory. Rationale: Converting the acid to the acid chloride creates a hyper-electrophilic species that reacts irreversibly with methanol. This avoids the equilibrium limitations of the Fischer method.

Workflow Diagram

ProtocolB Start Start: Carboxylic Acid Activation Activation: SOCl2, Reflux (Forms Acid Chloride) Start->Activation + DMF (cat) Evap Evaporation: Remove Excess SOCl2 Activation->Evap - SO2, - HCl Quench Quench: Add MeOH (0°C) Evap->Quench Redissolve in DCM Final Product: Methyl Ester Quench->Final Warm to RT

Figure 2: Step-by-step workflow for the Acyl Chloride esterification route.

Materials
  • This compound (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (2.0 – 3.0 equiv)

  • DMF (Dimethylformamide) (1-2 drops, catalytic)

  • Methanol (Excess)[6]

  • DCM (Dichloromethane) (Solvent for quench)

Step-by-Step Procedure
  • Activation: In a dry RBF under Nitrogen/Argon, suspend the acid (e.g., 10.0 g, 58 mmol) in Thionyl Chloride (15 mL). Add 2 drops of dry DMF .

  • Reflux: Heat to reflux (75°C) for 2 hours. The suspension should become a clear solution as the acid chloride forms and gases (SO₂, HCl) evolve.

    • Scrubber: Ensure the condenser vent leads to a caustic scrubber (NaOH solution) to trap acidic gases.

  • Evaporation (Critical): Cool and concentrate strictly in vacuo to remove excess thionyl chloride. Tip: Add a small amount of dry Toluene and re-evaporate to azeotrope off trace SOCl₂.

  • Quench/Esterification:

    • Dissolve the resulting residue (crude acid chloride) in dry DCM (30 mL).

    • Cool to 0°C in an ice bath.

    • Slowly add Methanol (5.0 equiv or excess) dropwise. The reaction is rapid and exothermic.

  • Completion: Allow to warm to room temperature and stir for 30 minutes.

  • Workup: Wash with Sat. NaHCO₃ to remove HCl traces, dry over MgSO₄, and concentrate.

  • Yield Expectation: >95%.

Process Analytical Technology (PAT) & Troubleshooting

Analytical Validation
  • 1H NMR (CDCl₃):

    • Reactant (Acid): Broad singlet >11 ppm (COOH).

    • Product (Ester): Sharp singlet at ~3.9 ppm (OCH₃).

    • Aromatic Region: The protons at positions 2 and 6 will appear as a multiplet (due to F-coupling) around 7.4–7.6 ppm.

  • 19F NMR: Useful for tracking conversion if the proton signals overlap, though less common for simple esterification.

Troubleshooting Table
IssueProbable CauseSolution
Incomplete Conversion (Method A) Water accumulation in reaction matrix.Add 3Å Molecular Sieves or Trimethyl Orthoformate to the reaction mixture.
Low Yield (Method B) Hydrolysis of Acid Chloride before MeOH addition.Ensure strictly anhydrous conditions during the evaporation of SOCl₂. Use a drying tube.
Dark Coloration Polymerization or oxidation.Perform reaction under Nitrogen atmosphere. Ensure H₂SO₄ is added slowly at low temp.

References

  • PubChem. "this compound (Compound)."[1] National Library of Medicine. Accessed October 2025.[7] [Link]

  • Clayden, J., Greeves, N., & Warren, S. "Organic Chemistry." Oxford University Press. (General reference for Fischer/Acyl Chloride mechanisms).
  • Organic Syntheses. "Esterification Procedures." Org. Synth. Coll. Vol. 1, p.372.[8] [Link]

  • Royal Society of Chemistry. "The unique fluorine effects in organic reactions." Chem. Soc. Rev., 2016. (Context on electronic activation by fluorine). [Link]

Sources

Amidation reactions of 3,5-Difluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Amidation Protocols for 3,5-Difluoro-4-methylbenzoic Acid

Executive Summary & Molecule Profile

This compound (CAS: 118621-61-9) is a critical building block in medicinal chemistry, widely employed to modulate the lipophilicity and metabolic stability of drug candidates. The incorporation of the 3,5-difluoro-4-methylphenyl moiety acts as a "metabolic shield," blocking oxidation at the para-position while the fluorine atoms alter the electronic properties of the ring without introducing significant steric bulk at the ortho-positions.

This guide provides three validated protocols for the amidation of this specific substrate. Unlike 2,6-disubstituted benzoic acids, this molecule does not suffer from significant steric hindrance at the reaction site. However, the electron-withdrawing nature of the meta-fluorine atoms increases the acidity of the carboxylic acid and the electrophilicity of the activated carbonyl, requiring specific handling to prevent hydrolysis of active intermediates.

Physicochemical Profile
PropertyDataImplication for Synthesis
Structure This compoundOrtho-positions are unsubstituted (H); low steric hindrance.
Electronic Effect Meta-Fluorines (EWG)Inductive effect lowers pKa (est. < 3.8) vs. Benzoic Acid (4.2).
Reactivity Activated CarbonylActivated esters/halides are highly reactive but moisture-sensitive.
Solubility Moderate (DCM, DMF, THF)Compatible with standard organic solvents; poor water solubility.

Method Selection Guide

Select the appropriate protocol based on your scale and amine partner.

MethodSelection Start Start: Select Amine Partner AmineType Amine Properties? Start->AmineType Scale Reaction Scale? AmineType->Scale Standard/Reactive MethodB Method B: Acid Chloride (Scale-up, Weak Nucleophiles) AmineType->MethodB Unreactive (Aniline/Electron-Deficient) MethodA Method A: HATU (High Yield, Expensive) Scale->MethodA < 100 mg (Discovery) Scale->MethodB > 10 g (Process) MethodC Method C: T3P (Green, Easy Workup) Scale->MethodC 100 mg - 10 g

Figure 1: Decision matrix for selecting the optimal coupling strategy.

Detailed Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Scale)

Best for: Valuable amines, parallel synthesis, and rapid optimization. Mechanism: The electron-withdrawing fluorines stabilize the resulting OAt-active ester, making it a potent acylating agent.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Agent: HATU (1.1 - 1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous) or DMF/DCM (1:1)

Protocol:

  • Dissolution: In a dry vial, dissolve this compound (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).

    • Critical Note: Stir for only 2-5 minutes . The activated ester forms rapidly due to the EWG effect of fluorine. Prolonged stirring can lead to guanidinium byproduct formation.

  • Addition: Add the amine (1.1 equiv) in one portion.

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by LCMS.[1]

    • Endpoint: Disappearance of the acid (m/z 171 [M-H]-) and appearance of the amide.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), water (1x), and brine (1x).[1] Dry over Na₂SO₄ and concentrate.

Method B: Acid Chloride Activation (Process Scale)

Best for: Weak nucleophiles (e.g., electron-deficient anilines), scale-up (>10g), and cost reduction. Safety: Requires fume hood (CO/CO₂/HCl evolution).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (2-3 drops)

  • Solvent: DCM (anhydrous)[1]

Protocol:

  • Suspension: Suspend the acid in anhydrous DCM (0.5 M) under N₂ atmosphere.

  • Catalysis: Add catalytic DMF (approx. 0.05 equiv).

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C.

    • Observation: Vigorous bubbling indicates active conversion.

  • Conversion: Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solution becomes clear.

  • Evaporation (Critical): Concentrate the mixture to dryness in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh DCM or THF.

    • Note: The 3,5-difluoro-4-methylbenzoyl chloride is stable but moisture-sensitive. Use immediately.

  • Coupling: Add the acid chloride solution dropwise to a solution of Amine (1.0 equiv) and Et₃N (1.5 equiv) in DCM at 0°C.

Method C: T3P (Propylphosphonic Anhydride) Coupling

Best for: "Green" chemistry, ease of purification (water-soluble byproducts), and avoiding epimerization (if the amine is chiral).

Protocol:

  • Combine: Charge acid (1.0 equiv), amine (1.1 equiv), and Base (Pyridine or DIPEA, 3.0 equiv) in EtOAc or 2-MeTHF.

  • Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Stir 12–24 hours.[1]

    • Note: T3P kinetics are slower than HATU but result in a cleaner profile.

  • Workup: Wash the organic phase with water, 1M HCl, and 1M NaOH. The phosphorus byproducts are water-soluble.

Scientific Rationale & Troubleshooting

The "Fluorine Effect" on Reactivity

The presence of fluorine atoms at the 3 and 5 positions exerts a strong inductive effect (-I), pulling electron density away from the aromatic ring and the carboxylic carbon.

  • Acidity: The pKa of this compound is estimated to be ~3.5 (vs 4.2 for benzoic acid). This means it deprotonates readily with mild bases (DIPEA/TEA).

  • Electrophilicity: The carbonyl carbon in the activated species (Active Ester or Acid Chloride) is significantly more electrophilic than non-fluorinated analogs.

    • Pro: Faster reaction rates with amines.

    • Con: Higher susceptibility to hydrolysis by atmospheric moisture. Strict anhydrous conditions are required.

Visualizing the Workflow

Workflow Start Start: this compound Activate Activation Step (Formation of Active Ester/Halide) Start->Activate + Coupling Reagent MoistureCheck Is System Anhydrous? Activate->MoistureCheck Mechanism Note: Meta-F increases electrophilicity of Carbonyl Carbon Activate->Mechanism Hydrolysis Hydrolysis to Starting Material (Failure Mode) MoistureCheck->Hydrolysis No (Wet) AmineAdd Nucleophilic Attack by Amine MoistureCheck->AmineAdd Yes (Dry) Product Formation of Amide Bond AmineAdd->Product Rapid Kinetics

Figure 2: Process flow highlighting the critical moisture control step due to fluorine-enhanced electrophilicity.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • BenchChem. (2025).[1] Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. (Analogous chemistry for meta-substituted fluorobenzoic acids). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 3,5-Difluoro-4-methylbenzoic acid (CAS: 118621-65-3) .

This guide addresses the purification of this specific fluorinated intermediate. The presence of two fluorine atoms flanking the methyl group creates unique electronic effects (electron withdrawal via induction, donation via resonance) that significantly alter solubility compared to non-fluorinated benzoic acid. This molecule is prone to "oiling out" if solvent polarity is not carefully matched to its dipole moment.

Below you will find solvent selection logic, validated protocols, and a troubleshooting decision tree.

Part 1: Solvent System Selection

The Chemistry Behind the Choice

Unlike standard benzoic acid, the 3,5-difluoro substitution increases the acidity (lowers pKa) and lipophilicity of the molecule.

  • Water: Poor solubility even at high temperatures due to the hydrophobic fluorine/methyl combination.

  • Alcohols: High solubility, but risk of esterification if heated for prolonged periods without pH control.

  • Aromatics (Toluene): Often the "Goldilocks" solvent. It dissolves the compound at reflux but rejects polar impurities (salts) and non-polar tars upon cooling.

Recommended Solvent Systems
System ClassSolvent MixtureRatio (v/v)Primary Use CaseProsCons
Class A (Preferred) Toluene 100%Removal of polar impurities & isomersExcellent crystal habit; high purity.Lower recovery yield (requires cooling to 0°C).
Class B (Green) Ethanol / Water 60:40 to 80:20General bulk purificationHigh yield; eco-friendly.Risk of "oiling out" if water is added too fast.
Class C (High Purity) Ethyl Acetate / Heptane GradientRemoval of non-polar byproductsTunable polarity.Flammable; requires precise antisolvent addition.

Part 2: Validated Experimental Protocols

Protocol A: Recrystallization from Toluene (High Purity)

Best for removing colored impurities and structural isomers.

  • Preparation: Place 10 g of crude this compound in a 100 mL round-bottom flask (RBF).

  • Dissolution: Add Toluene (approx. 3-5 mL per gram of solid).

  • Heating: Heat to reflux (110°C) with stirring.

    • Checkpoint: If solids remain after 10 mins at reflux, add toluene in 1 mL increments. If the solid is distinct (salts), do not add more solvent; proceed to hot filtration.

  • Hot Filtration (Critical): While at reflux, filter through a pre-heated glass sinter or Celite pad to remove inorganic salts (e.g., LiF, NaBr from synthesis).

  • Controlled Cooling:

    • Allow filtrate to cool to Room Temperature (RT) slowly (over 2 hours). Do not use an ice bath yet.

    • Observation: Long needles or prisms should form.

  • Harvest: Chill to 0-4°C for 1 hour. Filter under vacuum.[1][2] Wash with cold toluene.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: The Ethanol/Water "Crash" (High Yield)

Best for bulk recovery when starting material is relatively clean.

  • Dissolution: Dissolve crude solid in minimal Ethanol (95%) at 70°C.

  • Nucleation: Remove from heat. Add Water dropwise until persistent turbidity (cloudiness) is observed.

  • Re-solubilization: Add a few drops of Ethanol to just clear the solution.

  • Crystallization: Allow to cool undisturbed.

    • Warning: If the solution turns milky instantly, you are cooling too fast—reheat immediately to prevent oiling out.

Part 3: Troubleshooting & Logic Flows

Visualizing the Workflow

The following diagram illustrates the decision process for handling common purification failures.

RecrystallizationLogic Start Start: Crude Solid SolventChoice Select Solvent System Start->SolventChoice Dissolve Heat to Reflux SolventChoice->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Color ISSUE: Colored Impurities Dissolve->Color Dark Solution HotFilter Hot Filtration (Remove Salts) CheckSol->HotFilter No (Insolubles present) Cooling Slow Cooling (RT) CheckSol->Cooling Yes HotFilter->Cooling Oiling ISSUE: Oiling Out (Liquid-Liquid Phase Separation) Cooling->Oiling Gum forms Success Success: Crystalline Solid Cooling->Success Crystals form FixOil FIX: Reheat & Add More Solvent or Seed Crystal Oiling->FixOil FixColor FIX: Add Activated Carbon (before Hot Filter) Color->FixColor FixOil->Cooling FixColor->HotFilter

Caption: Decision tree for managing phase separation and impurity removal during recrystallization.

Part 4: Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" (forming a gum) instead of crystallizing. Why?

A: This is the most common issue with fluorinated aromatics. It occurs when the melting point of the solvated product is lower than the temperature at which it separates from the solvent.

  • Immediate Fix: Reheat the mixture until clear. Add a small amount of the "good" solvent (e.g., Ethanol or Toluene) to lower the saturation level. Allow it to cool much more slowly.

  • Pro Tip: Scratch the glass or add a seed crystal at a temperature just slightly below the boiling point.

Q2: The crystals are slightly yellow. How do I remove the color?

A: Yellowing often indicates oxidation byproducts (phenolic impurities).

  • Protocol: During the reflux step (Protocol A or B), add Activated Carbon (Charcoal) (approx. 5-10 wt% of the crude mass). Stir at reflux for 15 minutes, then perform a Hot Filtration through Celite. The carbon adsorbs the planar conjugated impurities responsible for the color.

Q3: What yield should I expect?

A:

  • Toluene: 70-80% (Higher purity, lower yield).

  • EtOH/Water: 85-95% (Higher yield, risk of salt retention).

  • Note: If yield is <50%, concentrate the mother liquor (filtrate) and perform a "second crop" crystallization, but analyze this crop separately as it will be less pure.

Q4: How do I validate the purity?

A: Do not rely solely on melting point, as fluorine substitution can broaden the range.

  • HPLC: Run a gradient method (Water/Acetonitrile + 0.1% TFA). Look for the des-fluoro or isomer peaks.

  • 19F-NMR: This is the gold standard. You should see a distinct singlet (or multiplet depending on coupling) for the 3,5-fluorines. Impurities (like 2,6-difluoro isomers) will show distinct shifts.

References

  • PubChem. (2025).[3] this compound (Compound).[3][4] National Library of Medicine. [Link][3]

  • Thati, J., et al. (2010).[5] Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical & Engineering Data. [Link]

  • Miteni S.p.A. (2007).[6] Process for the preparation of benzoic acid derivatives. European Patent Office (EP1853548).

Sources

Common impurities in 3,5-Difluoro-4-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,5-Difluoro-4-methylbenzoic Acid Synthesis

Introduction: Precision in Fluorinated Intermediates

This compound (CAS: 103877-76-5) is a critical scaffold in the synthesis of next-generation quinolone antibiotics and agrochemicals. Its structural integrity—specifically the positioning of the fluorine atoms relative to the methyl group—is paramount for biological activity.

In my experience scaling this compound from gram to kilogram batches, users most frequently encounter issues with regioisomeric contamination and protodehalogenation . This guide deconstructs these failure points, offering mechanistic insights and validated troubleshooting protocols.

Module 1: The Impurity Matrix

The impurity profile depends heavily on your chosen synthetic route. Below is a comparative analysis of the two dominant industrial pathways: Lithiation/Carboxylation (Route A) and Halex Fluorination (Route B).

Table 1: Common Impurities & Origins
Impurity NameStructure DescriptionOrigin (Route A: Lithiation)Origin (Route B: Halex)
Des-bromo Impurity 2,6-DifluorotolueneMoisture Quench: Protonation of the lithiated intermediate due to wet solvents or atmosphere.N/A
The "Dimer" 3,3',5,5'-Tetrafluoro-4,4'-dimethylbiphenylWurtz Coupling: Reaction between the lithiated species and unreacted aryl halide.N/A
Regioisomer A 2,6-Difluoro-3-methylbenzoic acidUpstream Isomer: Carboxylation of 3-bromo-2,6-difluorotoluene (impurity in SM).N/A
Monofluoro Impurity 3-Chloro-5-fluoro-4-methylbenzoic acidN/AIncomplete Exchange: Insufficient reaction time or phase transfer catalyst failure.
Decarboxylated Species 3,5-Difluoro-4-methylbenzeneN/AThermal Degradation: Reaction temperatures exceeding 180°C during Halex.

Module 2: Route A (Lithiation/Carboxylation) Troubleshooting

Context: This route involves the metal-halogen exchange of 4-bromo-2,6-difluorotoluene using n-Butyllithium (n-BuLi) followed by a CO₂ quench.

Q1: My HPLC shows a persistent 5-10% peak of 2,6-difluorotoluene. I dried my solvents; where is the water coming from?

Diagnosis: This is the "Des-bromo" impurity. If your THF is truly anhydrous (<50 ppm water), the proton source is likely atmospheric moisture entering during the CO₂ addition step or insufficient inert gas purging .

The Mechanism: The aryl-lithium intermediate is a "hard" nucleophile and an extremely strong base (


). It reacts with moisture diffusion-controlled rates, faster than it reacts with CO₂.

Corrective Protocol:

  • The "Dry Ice" Trap: Never add solid dry ice directly to the reaction. Commercial dry ice contains water ice rime.

    • Protocol: Sublime dry ice in a separate flask and cannula-transfer the gaseous CO₂ through a drying tube (CaCl₂ or Drierite) into the reaction vessel.

  • Cryogenic Control: Ensure the internal temperature remains below -70°C during n-BuLi addition.

  • Cannula Technique: Do not pour reagents. Use positive pressure cannula transfers for all transfers involving the lithiated species.

Q2: I am observing a high molecular weight impurity (Dimer). How do I suppress Wurtz coupling?

Diagnosis: The presence of 3,3',5,5'-tetrafluoro-4,4'-dimethylbiphenyl indicates that the lithiated intermediate is reacting with the unreacted aryl bromide starting material.

Root Cause:

  • Local Overheating: Adding n-BuLi too fast creates "hot spots" where the exchange happens, but the temperature allows the aryl-Li to attack the aryl-Br.

  • Stoichiometry: Using exactly 1.0 equivalent of n-BuLi often leaves trace aryl-Br.

Troubleshooting Guide:

  • Inverse Addition (Not recommended here): Usually, we add n-BuLi to the bromide.

  • Dilution: Increase solvent volume (THF) to dissipate heat.

  • The "Turbo" Grignard Alternative: If the dimer persists with Li, switch to isopropylmagnesium chloride (iPrMgCl) . The Grignard intermediate is less nucleophilic than the Lithium species, significantly reducing the rate of dimerization [1].

Module 3: Route B (Halex Fluorination) Troubleshooting

Context: Chlorine-Fluorine exchange on 3,5-dichloro-4-methylbenzoic acid (or ester) using KF and a Phase Transfer Catalyst (PTC) in a polar aprotic solvent (e.g., Sulfolane, DMSO).

Q3: The reaction stalls at the mono-fluoro stage (3-chloro-5-fluoro). Adding more KF doesn't help.

Diagnosis: The reaction has stalled due to "KF Passivation" . The formation of KCl on the surface of the KF particles blocks further reaction.

The Fix:

  • Spray-Dried KF: Use spray-dried KF (higher surface area) rather than crystalline KF.

  • Azeotropic Drying: Water inhibits the fluoride nucleophilicity (due to H-bonding). You must remove water by azeotropic distillation with toluene before adding the substrate.

  • Catalyst Selection: Switch from TBAB (Tetrabutylammonium bromide) to Tetraphenylphosphonium bromide (TPPBr) . Phosphonium salts are more thermally stable at the temperatures required for this exchange (140°C+) [2].

Module 4: Visualization of Pathways

The following diagram illustrates the critical branching points where impurities are generated during the Lithiation route.

SynthesisPathways SM 4-Bromo-2,6-difluorotoluene Li_Int Aryl-Lithium Intermediate (-78°C) SM->Li_Int + n-BuLi Isomer Impurity: 2,6-Difluoro-3-methylbenzoic acid (From 3-Br isomer in SM) SM->Isomer If SM contains 3-Br isomer Product This compound Li_Int->Product + CO2 / H+ DesBromo Impurity: 2,6-Difluorotoluene (Moisture Quench) Li_Int->DesBromo + H2O (Trace) Dimer Impurity: Tetrafluoro-biphenyl (Wurtz Coupling) Li_Int->Dimer + Unreacted SM CO2 CO2 Quench

Caption: Figure 1. Reaction pathway and impurity genesis in the lithiation-carboxylation of 4-bromo-2,6-difluorotoluene.

Module 5: Purification & Isolation Protocols

Scenario: You have a crude solid containing the Product (85%), Des-bromo impurity (5%), and Dimer (5%).

The "Acid-Base Switch" Protocol: This method leverages the acidity of the carboxylic acid to separate it from neutral impurities (Des-bromo and Dimer).

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Extraction (Step A): Extract the organic phase with 1M NaOH (or sat. NaHCO₃).

    • Chemistry: The product converts to the water-soluble sodium benzoate salt.

    • Fate of Impurities: The Des-bromo (neutral) and Dimer (neutral) remain in the EtOAc layer.

  • Separation: Discard the organic layer (contains impurities).

  • Acidification (Step B): Cool the aqueous layer to 0°C. Slowly add 6M HCl until pH < 2.

    • Observation: The product will precipitate as a white solid.[1]

  • Filtration: Filter the solid and wash with cold water.

  • Recrystallization: If regioisomers are present (which are also acidic), recrystallize from Toluene/Heptane (1:3) . The symmetrical 3,5-difluoro isomer packs better and crystallizes first, leaving the asymmetrical 2,6-difluoro-3-methyl isomer in the mother liquor.

References

  • Knochel, P., et al. (2003). "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition.

  • Finger, G. C., et al. (1959). "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society.

  • Gschwend, H. W., & Rodriguez, H. R. (1979).[2] "Heteroatom-Facilitated Lithiations." Organic Reactions.[2][3][4][5][6][7]

Sources

Side reactions in the synthesis of 3,5-Difluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3,5-Difluoro-4-methylbenzoic Acid Topic: Troubleshooting Side Reactions & Impurity Profiles Ticket ID: #DFMB-SYN-001 Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of This compound (CAS: 103877-76-5) is a critical workflow in the development of fluoro-pharmaceuticals.[1][2] While the target structure appears simple, the electronic interplay between the fluorine atoms and the methyl group creates a "minefield" of potential side reactions during the metalation step.

This guide addresses the most common failure modes when synthesizing this compound via the Metal-Halogen Exchange (Lithiation) of 4-bromo-2,6-difluorotoluene (also known as 4-bromo-3,5-difluorotoluene).

The Reaction Landscape

Before troubleshooting, we must visualize the "Impurity Genealogy." The diagram below maps how specific deviations in your protocol lead to distinct byproducts.

ImpurityMap Start Starting Material (4-Bromo-2,6-difluorotoluene) Li_Int Lithiated Intermediate (4-Lithio-2,6-difluorotoluene) Start->Li_Int n-BuLi, -78°C (Halogen Exchange) Ortho_Li Ortho-Lithiated Species (3-Lithio impurity) Start->Ortho_Li n-BuLi, > -60°C (Deprotonation) Target TARGET PRODUCT This compound Li_Int->Target + CO2 (excess) Protonated Des-Bromo Impurity (2,6-Difluorotoluene) Li_Int->Protonated + H2O (Quench) Dimer Wurtz Dimer (Biaryl) Li_Int->Dimer + Start Mat. (Local heating) Benzyne Benzyne Tars (Polymeric material) Ortho_Li->Benzyne - LiF (Elimination)

Figure 1: Impurity genealogy tree for the carboxylation of 4-bromo-2,6-difluorotoluene.[1] Note the critical divergence between Halogen Exchange (Blue path) and Deprotonation (Red path).

Module 1: The "Des-Bromo" Problem (Protonation)

Symptom: You isolate a liquid byproduct identified as 2,6-difluorotoluene (or 3,5-difluorotoluene depending on nomenclature).[1][2] Yield of acid is low.[1] Diagnosis: The lithiated intermediate formed successfully but was protonated by moisture before reacting with CO₂.[1]

Technical Insight

The 4-lithio-2,6-difluorotoluene intermediate is a "hard" nucleophile.[1][2] It is extremely basic (


).[1] Even trace moisture (ppm levels) in your solvent or CO₂ source will quench the anion immediately.[1]
Troubleshooting Protocol
  • Solvent Integrity: Do not rely on "sealed" anhydrous bottles opened previously. Distill THF over Sodium/Benzophenone or use a fresh column-dried source.[1]

  • The CO₂ Source (Critical):

    • Dry Ice:[1] Never use standard dry ice directly.[1] It contains water ice on the surface.[1]

    • The Fix: Use a drying tube .[1] Pass gaseous CO₂ (from a tank) through a column of anhydrous

      
       (Drierite) or activated molecular sieves before bubbling it into the reaction.[1]
      
  • Internal Standard Check: Before adding CO₂, remove a 0.1 mL aliquot and quench with

    
    .[1] Analyze via NMR.
    
    • If you see deuterium incorporation at the para-position, your lithiation worked, and the moisture entered with the CO₂.

    • If you see no deuterium, the moisture was present before lithiation.

Module 2: The "Black Tar" / Low Mass Balance (Benzyne Formation)

Symptom: The reaction mixture turns dark brown/black.[1][2] Workup yields an intractable gum and very little product.[1] Diagnosis: You triggered Benzyne formation via competitive ortho-deprotonation.[1]

Mechanistic Explanation

This is the most dangerous side reaction for this substrate.[1][2]

  • Intended Path: n-BuLi attacks the Bromine (C4) for Halogen-Lithium exchange.[1] This is kinetically fast at -78°C.[1]

  • Side Path: If the temperature rises (even locally) or if the reaction sits too long, n-BuLi may deprotonate the C3 position (ortho to the Fluorine).

  • The Cascade: The resulting 3-lithio species places a Lithium atom adjacent to a Fluorine atom.[1] This is unstable. It eliminates LiF to form a 3,4-benzyne intermediate, which rapidly polymerizes or reacts with solvent [1].[1]

Troubleshooting Protocol
  • Temperature Discipline:

    • The reaction MUST be kept at -78°C (Acetone/Dry Ice).

    • Do not allow the temperature to rise above -60°C until after the CO₂ quench is complete.[1]

  • Addition Rate: Add n-BuLi slowly down the side of the flask. A fast addition creates local "hot spots" where the concentration of base is high and temperature spikes, favoring deprotonation (benzyne) over exchange.

  • Reagent Switch (Turbo Grignard):

    • Consider using i-PrMgCl[1]·LiCl (Turbo Grignard) instead of n-BuLi.[1]

    • Why? The Magnesium exchange is more chemoselective for the Bromide and significantly less basic than Lithium, reducing the risk of deprotonating the ring protons [2].

Module 3: The "Dimer" Impurity (Wurtz Coupling)

Symptom: Isolation of a high-molecular-weight solid, likely 4,4'-dimethyl-3,3',5,5'-tetrafluorobiphenyl .[1][2] Diagnosis: Homocoupling between the lithiated species and unreacted starting material.[1]

Technical Insight

This occurs via a Single Electron Transfer (SET) mechanism or nucleophilic attack of the Ar-Li species on the Ar-Br starting material.[1] It happens when the lithiated species co-exists with the bromide for too long, particularly if the solution warms up.

Troubleshooting Protocol
VariableRecommendationReason
Concentration Dilute to < 0.2 MHigh concentration increases collision frequency between Ar-Li and Ar-Br.[1][2]
Mixing High RPM stirringPrevents local accumulation of lithiated species near the addition drop site.[1]
Order of Addition Inverse Addition (if possible)Not applicable for Li-exchange, but ensure rapid mixing.
Cryostat Use -78°CLow temperature suppresses the activation energy required for the coupling reaction.

FAQ: Synthesis Strategy

Q: Can I start with 3,5-difluorotoluene and directly lithiate it? A: No. Direct lithiation of 3,5-difluorotoluene occurs at the C4 position (between the two fluorines) due to the synergistic inductive effect of the two F atoms [3].

  • Result: You form 4-lithio-3,5-difluorotoluene.[1]

  • Quench: This gives 2,6-difluoro-4-methylbenzoic acid (COOH at C4 relative to methyl).[1]

  • Target: You want the acid at C1 (para to methyl).[1]

Q: Why is my product pink/red after acid workup? A: This is likely due to trace oxidation of the amino/phenolic impurities if your starting material was not pure.[1][2] However, for fluoro-aromatics, trace benzyne polymers often carry a deep color.[1] A charcoal filtration (activated carbon) step during the basic aqueous phase of the workup usually removes this.

References

  • Schlosser, M. (2005).[1][3] "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376-393.[1] Link[1]

  • Krasovskiy, A., & Knochel, P. (2004).[1] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie, 116(25), 3396-3399.[1] Link[1]

  • Gorecka, J., et al. (2015).[1] "Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives."[1][4] Arkivoc, 2015(4), 19-47.[1][3] Link

  • PubChem Compound Summary. (2025). "this compound."[1] National Center for Biotechnology Information.[1] Link

Sources

Technical Support Center: 3,5-Difluoro-4-methylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield & Process Reliability Target Molecule: 3,5-Difluoro-4-methylbenzoic acid (CAS: 118659-00-8) Precursor: 4-Bromo-2,6-difluorotoluene (CAS: 162744-59-2)[1][2]

Executive Summary: The "Yield Gap" Analysis

The synthesis of This compound is a classic exercise in chemoselectivity .[1][2] The core challenge lies in the starting material, 4-Bromo-2,6-difluorotoluene. This molecule presents two competing reactive sites to a strong base like


-Butyllithium (

-BuLi):
  • The Aryl Bromide (Desired): Subject to Lithium-Halogen exchange.[1][2]

  • The Benzylic Methyl Group (Undesired): Rendered highly acidic by the two ortho-fluorine atoms.[1]

The Yield Killer: If reaction conditions deviate from strict kinetic control, the base will deprotonate the methyl group (benzylic lithiation) rather than exchange the bromine. This leads to side products or polymerization, capping yields at ~40-50% instead of the theoretical >85%.

Core Protocol: Cryogenic Lithiation (The Gold Standard)

This method relies on Kinetic Control .[1][2] Lithium-halogen exchange is faster than proton transfer at low temperatures.[1][2]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-Bromo-2,6-difluorotoluene 1.0SubstrateMust be dried (azeotropic distillation).[1][2]

-Butyllithium (2.5M)
1.1Lithiating AgentTitrate before use.[1][2] Degraded titer leads to incomplete conversion.[1][2]
THF (Anhydrous) SolventSolventWater content <50 ppm is mandatory.[1][2]
Dry Ice (

)
ExcessElectrophileMust be crushed and dried/sublimed to remove water frost.[1][2]
Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck flask under

    
     or Ar flow.
    
  • Solvation: Dissolve 4-Bromo-2,6-difluorotoluene in THF (0.5 M concentration).

  • Cryogenics (CRITICAL): Cool the solution to -78°C (Acetone/Dry Ice bath). Allow 20 mins for equilibration.

  • Addition: Add

    
    -BuLi dropwise via syringe pump or pressure-equalizing funnel.
    
    • Rate: Maintain internal temp < -70°C.[1][2]

    • Observation: Solution may turn pale yellow.[1][2] Darkening indicates decomposition (temp too high).[1][2]

  • Exchange Period: Stir at -78°C for 30-45 minutes .

    • Note: Do not stir longer than 1 hour; thermodynamic equilibration to the benzylic lithium species will begin.

  • Quench:

    • Method A (Gas): Bubble dried

      
       gas through the solution for 30 mins while warming to -20°C.
      
    • Method B (Solid): Cannulate the reaction mixture onto an excess of crushed Dry Ice.

  • Workup: Quench with 1N HCl to pH 2. Extract with Ethyl Acetate.[1][2]

The Mechanistic "Fork in the Road"

The following diagram illustrates why temperature control is the single most important variable in this synthesis.

ReactionPathway Start Start: 4-Bromo-2,6-difluorotoluene + n-BuLi Fork Competition Zone Start->Fork Path_Kinetic Kinetic Pathway (Fast, -78°C) Fork->Path_Kinetic Low Temp Control Path_Thermo Thermodynamic Pathway (Slow, > -60°C) Fork->Path_Thermo Temp Spike / Long Stir Intermediate_A Intermediate A: Aryl-Lithium Species Path_Kinetic->Intermediate_A Li-Hal Exchange Intermediate_B Intermediate B: Benzylic-Lithium Species Path_Thermo->Intermediate_B H-Li Exchange (Deprotonation) Quench CO2 Quench Intermediate_A->Quench Intermediate_B->Quench Product Product: This compound (High Yield) Quench->Product Byproduct Byproduct: (4-bromo-2,6-difluorophenyl)acetic acid or Polymers Quench->Byproduct

Caption: Kinetic vs. Thermodynamic control pathways. Success depends on staying in the green (left) path via strict temperature management.

Alternative Route: Turbo Grignard (Scalable)[1][2]

For larger scales (>100g) where maintaining -78°C is difficult, use Turbo Grignard (


-PrMgCl[1][2]·LiCl).[1][2] This reagent allows for Halogen-Magnesium exchange at higher temperatures (0°C to -20°C) without significant benzylic deprotonation.[1][2]

Protocol Adjustment:

  • Cool substrate in THF to -15°C .

  • Add

    
    -PrMgCl[1][2]·LiCl (1.3M in THF)  dropwise.[1][2]
    
  • Stir for 1-2 hours (monitor by GC/LCMS for consumption of bromide).

  • Quench with

    
     as normal.[1][2]
    Why this works: The complexed LiCl breaks up Mg aggregates, increasing reactivity for the exchange, while the isopropyl group is less basic than the butyl group, reducing proton abstraction risk.
    

Troubleshooting & FAQs

Symptom: Low Yield (<40%) & Recovered Starting Material

Diagnosis: The reaction "stalled" or the lithiated species was killed by moisture.

  • Root Cause 1: Wet THF. Even 100ppm water will kill the reaction.[1]

    • Fix: Distill THF over Na/Benzophenone or use molecular sieves (3Å, activated).[2]

  • Root Cause 2: Slow Exchange. At -78°C, the exchange might be too slow if the

    
    -BuLi is old.[1]
    
    • Fix: Allow the reaction to warm slightly to -60°C briefly (10 mins) before re-cooling, or switch to

      
      -BuLi (2 equiv) which is much faster (but more dangerous).
      
Symptom: Product contains "Wrong" Isomer (NMR shows peak)

Diagnosis: Benzylic Carboxylation occurred.[1][2]

  • Root Cause: Temperature spike during addition.[1][2]

  • Fix: Slow down the addition rate. Ensure the internal probe (not just the bath) reads -78°C.

Symptom: Formation of "Wurtz" Dimer (Biaryl)

Diagnosis: Coupling between the Lithiated species and unreacted Bromide.

  • Root Cause: Localized high concentration or warming.[1][2]

  • Fix: Dilute the reaction (0.2 M instead of 0.5 M). Ensure vigorous stirring during addition.

FAQ: Can I use Mg metal (Standard Grignard)?

Answer: It is difficult. Electron-rich and fluorinated rings are notoriously hard to initiate with Mg metal.[1][2] You will likely need iodine (


) or DIBAL-H activation, and you risk "runaway" exotherms that lead to the Wurtz dimer. The Turbo Grignard  or Lithiation  routes are superior for this specific scaffold.[1]

Purification Strategy (The pH Swing)

Since the product is a carboxylic acid, you can achieve >98% purity without column chromatography.

  • Extraction: After quenching with water, adjust pH to >10 using 1M NaOH. The product enters the aqueous layer as the carboxylate salt. Impurities (unreacted bromide, dimers) stay in the organic layer.

  • Wash: Wash the aqueous layer 2x with Diethyl Ether.

  • Precipitation: Cool the aqueous layer to 0°C. Slowly acidify with 6M HCl to pH 1-2. The product will precipitate as a white solid.

  • Filtration: Filter and wash with cold water.[1][2]

  • Recrystallization: If needed, recrystallize from Ethanol/Water (1:3) .[1][2]

References

  • Lithiation of Fluorinated Aromatics

    • Source: Xu, P., et al. (2021).[2][3] "Radical Decarboxylative Carbometalation of Benzoic Acids." J. Am. Chem. Soc.[1][2][3][4] 143, 5349-5354.[1][2][3] Link (Context on fluorinated benzoic acid stability).[1][2]

  • Preparation of 4-bromo-2,6-difluorotoluene & Boronic Acid Analogues

    • Source: Patent CN103951688A.[1][2] "Method for preparing 3,5-difluoro-4-methyl phenylboronic acid." Link (Describes the identical lithiation conditions at -78°C).

  • Turbo Grignard Reagents (

    
    -PrMgCl[1][2]·LiCl): 
    
    • Source: Krasovskiy, A., & Knochel, P. (2004).[2] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angew.[1][2][5] Chem. Int. Ed. 43, 3333.[2] Link[1][2]

  • Solubility Data

    • Source: "Solubility of Benzoic Acid in Organic Solvents."[6] Scribd / ResearchGate Data. Link

Sources

Technical Support Center: Synthesis and Isomer Separation of 3,5-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 3,5-Difluoro-4-methylbenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of its synthesis, with a particular focus on the critical step of isomer separation. The nearly identical physical properties of fluoroarene regioisomers can make their purification by traditional methods challenging[1]. This guide provides in-depth, field-proven insights, troubleshooting strategies, and detailed protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities encountered during the synthesis of this compound?

A1: The primary isomeric impurities depend on the synthetic route. A common pathway involves the lithiation of 1-bromo-3,5-difluorobenzene followed by reaction with a methylating agent (like methyl iodide) and subsequent carboxylation[2]. During the initial steps, incomplete or non-selective reactions can lead to the formation of other positional isomers. For instance, if the starting material is not exclusively 1-bromo-3,5-difluorobenzene, other difluoro-methylbenzoic acid isomers can be generated. Positional isomers, which differ only in the location of substituent groups, often pose significant separation challenges due to their very similar physical properties[3].

Q2: Why is the separation of fluorinated benzoic acid isomers so challenging?

A2: The challenge lies in the subtle differences in the physicochemical properties of positional isomers. Fluorine's high electronegativity and small size mean that shifting its position on the benzene ring, along with the methyl group, results in only minor changes to the molecule's polarity, boiling point, and solubility. This similarity makes traditional purification techniques like distillation and standard recrystallization less effective[1]. For example, the boiling points of the three difluorobenzene isomers are very close (82–92 °C), making their separation by distillation difficult[1].

Q3: What are the most effective analytical techniques for identifying and quantifying these isomers?

A3: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the analysis of fluorinated benzoic acid isomers.[4][5] Reversed-phase HPLC, often coupled with a mass spectrometer (LC-MS), provides excellent resolution and sensitivity for separating and quantifying complex mixtures of these compounds[4][6]. Gas Chromatography (GC), typically requiring a derivatization step to make the carboxylic acids more volatile, is also a powerful technique[3][6]. For direct analysis without derivatization, Ultra-Performance Convergence Chromatography (UPC²) has shown great success in separating all six positional isomers of dimethylbenzoic acid[3].

Q4: What are the primary methods for the preparative separation of this compound from its isomers?

A4: For laboratory and industrial scale, a multi-step approach is often necessary.

  • Recrystallization: This is the most common initial step. By carefully selecting a solvent system where the solubility of the desired isomer differs significantly from the impurities, an enrichment of the target compound can be achieved. The principle relies on the target compound being less soluble in the cold solvent than the isomeric impurities[7][8].

  • Chromatographic Methods: When recrystallization is insufficient, column chromatography is employed. Preparative HPLC is highly effective but can be costly for large quantities. The use of specialized stationary phases, such as fluorinated phases, can provide alternative selectivity for separating aromatic and halogenated compounds compared to standard C18 columns[9].

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids solid supports, thus preventing irreversible sample adsorption. It has proven successful in separating isomers of dihydroxybenzoic acid and is a viable option for other challenging isomer mixtures[10].

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: Poor Isomer Separation After Recrystallization
  • Symptom: Analytical data (HPLC, NMR) shows significant amounts of isomeric impurities remaining after one or more recrystallization attempts.

  • Causality: The chosen solvent may not provide sufficient solubility differences between the isomers at varying temperatures. Co-crystallization, where impurities are incorporated into the crystal lattice of the desired product, can also occur, especially with slowly cooled solutions[7].

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with a range of solvents or solvent mixtures. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot[8][11]. For benzoic acids, water is a common choice, but mixtures like ethanol/water or ethyl acetate/hexane can offer different selectivities.

    • Slow Cooling & Seeding: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of purer crystals[11]. If crystals do not form, scratching the inside of the flask with a glass rod can induce nucleation[7].

    • Fractional Crystallization: If a single recrystallization is ineffective, perform a multi-step fractional crystallization. This involves collecting crystals in batches as the solution cools, with the initial fractions typically being the purest.

Issue 2: Low Yield After Purification
  • Symptom: The final mass of the purified product is significantly lower than theoretically expected.

  • Causality: Product loss is common during transfers and multiple purification steps. Using an excessive amount of solvent during recrystallization is a primary cause, as some product will always remain dissolved in the mother liquor[11].

  • Troubleshooting Steps:

    • Minimize Solvent Volume: During recrystallization, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding the solvent in small portions is a good practice[11].

    • Cool the Mother Liquor: Ensure the filtrate (mother liquor) is thoroughly cooled in an ice bath after the first crop of crystals is collected to maximize precipitation of the dissolved product.

    • Re-work the Mother Liquor: The filtrate can be concentrated and recrystallized again to recover additional product, although this second crop may be less pure.

Issue 3: Inability to Distinguish Isomers by TLC
  • Symptom: Thin-Layer Chromatography (TLC) shows a single spot, but more sensitive methods like HPLC or GC-MS reveal multiple isomers.

  • Causality: The polarity of the positional isomers is too similar for effective separation on a standard TLC plate with a common eluent system.

  • Troubleshooting Steps:

    • Vary Eluent Polarity: Test a wide range of mobile phase compositions, from non-polar (e.g., hexane/ethyl acetate) to more polar systems.

    • Use Different Stationary Phases: If available, try TLC plates with different coatings (e.g., alumina instead of silica).

    • Rely on High-Resolution Methods: For baseline separation and accurate quantification, HPLC is the recommended method. A variety of columns, including those with specialized fluorinated stationary phases, can be employed to enhance separation[4][9].

Data & Protocols

Table 1: Comparison of Analytical Techniques for Isomer Separation
TechniquePrincipleDerivatization Required?ResolutionThroughputSuitability for Quantification
HPLC Partitioning between liquid mobile and solid stationary phases[5].NoHigh to Very HighMediumExcellent
UPC² Partitioning using supercritical CO₂ as the mobile phase[3].NoVery HighHighExcellent
GC-MS Partitioning between a gaseous mobile phase and a liquid/solid stationary phase[6].Yes (typically)Very HighHighExcellent
Capillary Electrophoresis Separation based on differential migration in an electric field[12].NoVery HighHighGood
TLC Partitioning on a solid stationary phase with a liquid mobile phase.NoLow to MediumHighPoor (Semi-quantitative at best)
Experimental Workflow Overview

The following diagram outlines the general process from a crude synthetic mixture to a purified final product, emphasizing the critical isomer separation stage.

Workflow Synthesis & Purification Workflow A Crude Reaction Mixture B Initial Work-up (e.g., Extraction, Washing) A->B C Crude Solid Product (Mixture of Isomers) B->C D Recrystallization (Solvent Selection is Key) C->D E Enriched Solid Product D->E F Mother Liquor (Contains Soluble Impurities & Product) D->F Separation G Analytical Check (HPLC, GC-MS) E->G K Combine with next batch or discard F->K H Is Purity > 99%? G->H I Chromatographic Purification (e.g., Preparative HPLC) H->I No J Pure this compound H->J Yes I->J

Caption: General workflow for synthesis and purification.

Protocol 1: Optimized Recrystallization of this compound

This protocol provides a general guideline for purifying the crude product. The ideal solvent must be determined experimentally.

  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water) at room and boiling temperatures. A suitable solvent will dissolve the compound when hot but not when cold[8].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen boiling solvent in portions until the solid just dissolves[11]. Use of boiling stones is recommended to ensure smooth boiling.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used). This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Large, pure crystals are favored by slow cooling[11]. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel[13].

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry in the funnel by drawing air through them for several minutes[13]. Then, transfer the solid to a watch glass to air-dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Decision Tree for Isomer Separation

This diagram helps guide your decisions when facing purification challenges.

Troubleshooting Isomer Separation Troubleshooting Start Analyze Crude Product (e.g., HPLC) PurityCheck Isomer Purity Acceptable? Start->PurityCheck Recrystallize Perform Recrystallization PurityCheck->Recrystallize No End Pure Product Obtained PurityCheck->End Yes AnalyzeAgain Analyze Purified Product Recrystallize->AnalyzeAgain PurityCheck2 Purity Acceptable Now? AnalyzeAgain->PurityCheck2 OptimizeRecrys Optimize Recrystallization (New Solvent, Slower Cooling) PurityCheck2->OptimizeRecrys No, but improved Chromatography Use Preparative Chromatography (HPLC, Flash) PurityCheck2->Chromatography No, poor separation PurityCheck2->End Yes OptimizeRecrys->Recrystallize Chromatography->End

Caption: Decision tree for troubleshooting isomer separation.

References

  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (n.d.). Google Patents.
  • Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. (n.d.). Waters. Retrieved from [Link]

  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. (n.d.). Quick Company. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). University of Wisconsin-Green Bay. Retrieved from [Link]

  • Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. (2000). PubMed. Retrieved from [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International. Retrieved from [Link]

  • Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. (2021). eScholarship.org. Retrieved from [Link]

  • 3,5-dihydroxybenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. (n.d.). SciSpace. Retrieved from [Link]

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. (n.d.). DOI. Retrieved from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). University of Massachusetts. Retrieved from [Link]

  • Analytical Methods. (n.d.). OPUS. Retrieved from [Link]

  • 3,5-Dichloro-4-methylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. (2006). Ministry of Health, Labour and Welfare, Japan. Retrieved from [Link]

  • The Recrystallization of Impure Benzoic Acid Lab. (2024). YouTube. Retrieved from [Link]

  • Recrystallization of Impure Benzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Separation of Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

Sources

Validation & Comparative

Acidity of 3,5-Difluoro-4-methylbenzoic acid compared to other benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of drug discovery, the physicochemical properties of a molecule are paramount to its pharmacokinetic and pharmacodynamic profile. Among these, the acid dissociation constant (pKa) is a critical parameter that governs a molecule's charge state at physiological pH, thereby influencing its solubility, membrane permeability, and binding affinity to biological targets. This guide provides an in-depth comparison of the acidity of 3,5-Difluoro-4-methylbenzoic acid with other relevant benzoic acid derivatives, supported by theoretical principles and experimental methodologies.

The Influence of Substituents on Benzoic Acid Acidity: A Theoretical Overview

The acidity of benzoic acid is significantly modulated by the electronic effects of substituents on the benzene ring. These effects are primarily categorized as inductive effects, which are transmitted through sigma bonds, and resonance effects, which involve the delocalization of pi electrons.

  • Electron-withdrawing groups (EWGs) , such as halogens and nitro groups, increase the acidity of benzoic acid. By withdrawing electron density from the carboxylate group of the conjugate base, EWGs stabilize the negative charge, thus favoring the dissociation of the proton.

  • Electron-donating groups (EDGs) , such as alkyl groups, decrease the acidity of benzoic acid. By donating electron density, EDGs destabilize the carboxylate anion, making proton dissociation less favorable.

The position of the substituent on the aromatic ring also plays a crucial role. The Hammett equation provides a quantitative framework for correlating the electronic properties of substituents with their effect on the reactivity and acidity of benzoic acid derivatives[1].

Comparative Acidity of Benzoic Acid Derivatives

To understand the acidity of this compound, it is instructive to compare its pKa with that of its parent and related substituted benzoic acids.

CompoundpKa
Benzoic Acid4.20[2]
4-Methylbenzoic Acid4.36[3]
3,5-Difluorobenzoic Acid3.52 (Predicted)
This compound ~3.65 (Predicted)

Table 1: Comparison of pKa values for selected benzoic acid derivatives.

The data clearly illustrates the impact of substituents. The methyl group in 4-methylbenzoic acid, being an electron-donating group, decreases the acidity, resulting in a higher pKa compared to benzoic acid[3]. Conversely, the two electron-withdrawing fluorine atoms in 3,5-difluorobenzoic acid significantly increase the acidity, leading to a lower pKa.

For this compound, we observe a combination of these effects. The two fluorine atoms at the meta positions strongly withdraw electron density through their inductive effect, which would significantly increase acidity. The methyl group at the para position, however, is electron-donating. The net effect is a substantial increase in acidity compared to benzoic acid and 4-methylbenzoic acid, but a slight decrease in acidity compared to 3,5-difluorobenzoic acid.

The pKa of this compound can be estimated using the Hammett equation, which assumes the additivity of substituent effects[4]:

pKa(substituted) ≈ pKa(unsubstituted) - ρΣσ

where ρ (rho) is the reaction constant (approximately 1 for the dissociation of benzoic acids in water) and Σσ is the sum of the Hammett constants for each substituent. Using the Hammett constants for a meta-fluoro substituent (σ_m = +0.34) and a para-methyl substituent (σ_p = -0.17), the predicted pKa is:

pKa ≈ 4.20 - (2 * 0.34 + (-0.17)) = 4.20 - 0.51 = 3.69

This predicted value aligns with the expected trend.

Caption: Influence of fluoro and methyl groups on benzoate anion stability and acidity.

Experimental Determination of pKa: Potentiometric Titration

While predictive models are useful, experimental determination of pKa is the gold standard. Potentiometric titration is a robust and widely used method for this purpose[5].

Principle

A solution of the acidic compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).

Experimental Protocol
  • Preparation of Solutions:

    • Prepare a standard solution of the benzoic acid derivative of interest (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or acetonitrile for compounds with low water solubility[5].

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

  • Titration:

    • Place a known volume of the acid solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Add the titrant in small, precise increments, recording the pH after each addition.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.

    • The pKa is the pH at the volume of titrant that is half of the equivalence point volume.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Acid Solution D Titrate Acid with NaOH A->D B Prepare & Standardize Titrant (NaOH) B->D C Calibrate pH Meter C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine Equivalence Point F->G H Determine Half-Equivalence Point G->H I pKa = pH at Half-Equivalence H->I

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The acidity of this compound is a compelling example of the interplay of inductive and resonance effects of multiple substituents on an aromatic ring. The strong electron-withdrawing nature of the two fluorine atoms significantly increases its acidity compared to benzoic acid and its 4-methyl derivative. This enhanced acidity, which can be predicted by the Hammett equation and confirmed by experimental methods like potentiometric titration, is a critical piece of information for medicinal chemists. Understanding and quantifying the pKa of such molecules is essential for optimizing their ADME properties and ultimately for the rational design of new therapeutic agents.

References

  • Ertokus, G. P., & Yilmaz, A. (2009). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 21(5), 3825-3832.
  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1396-1403.
  • Jaffé, H. H. (1953).
  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(39), 3738-3749.
  • Wikipedia contributors. (2024, January 29). Hammett equation. In Wikipedia, The Free Encyclopedia. Retrieved February 18, 2026, from [Link]

  • Evergreensino Chemical Co., Ltd. (2025, May 23).
  • Pearson Education. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids are shown below.
  • Leito, I., et al. (2018).
  • Problem Set #3 – Solutions Q1, 3, 5, 7. (n.d.).
  • YouTube. (2020, November 3). Calculate the pKa of an organic acid/base using Hammett and Taft constants.
  • towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024, March 12). PMC.
  • Blog - Evergreensino Chemical Co., Ltd. (2025, May 23).
  • Experimental Quantum Chemistry: A Hammett‐inspired Fingerprinting of Substituent Effects. (n.d.). PMC.
  • Understanding the Hammett Equ
  • PubChem. (n.d.). This compound.
  • ChemScene. (n.d.). 103877-76-5 | this compound.
  • PubChem. (n.d.). 3,5-Difluoro-4-formylbenzoic acid.

Sources

Spectroscopic Comparison of Fluorinated and Non-Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists

Executive Summary: The Fluorine Effect

In modern drug discovery, the substitution of hydrogen with fluorine is a pivotal strategy to modulate pKa, lipophilicity (LogP), and metabolic stability without significantly altering steric bulk. This guide provides a rigorous spectroscopic comparison between Benzoic Acid (BA) and its fluorinated analogs (FBAs : 2-fluorobenzoic, 3-fluorobenzoic, and 4-fluorobenzoic acid).

For the analyst, the introduction of fluorine is not merely a structural change—it is a spectroscopic disruptor. It introduces large heteronuclear coupling constants (


, 

) in NMR, alters carbonyl vibrational modes in IR via the field effect, and shifts electronic transitions in UV-Vis. This guide dissects these changes to provide a self-validating framework for structure elucidation.
Physicochemical & Electronic Context

To interpret the spectra, one must first understand the electronic environment. Fluorine exerts a strong inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R). The balance of these forces depends on the position (ortho/meta/para).

Table 1: Comparative Acidity (pKa) and Electronic Effects
CompoundpKa (H₂O)Electronic DominanceStructural Note
Benzoic Acid 4.20ReferencePlanar conjugation in crystal lattice.
2-Fluorobenzoic 3.27 Strong -I (Inductive)Ortho Effect: Steric inhibition of resonance; intramolecular H-bonding.
3-Fluorobenzoic 3.86-I (Inductive)Meta position prevents +R resonance with carboxyl.
4-Fluorobenzoic 4.14-I / +R Competition+R effect opposes -I, making it similar to unsubstituted BA.[1][2][3]

Data Source: CRC Handbook of Chemistry and Physics / J. Phys. Org. Chem [1, 2].[1][2][3][4][5][6][7][8]

Spectroscopic Deep Dive
A. Nuclear Magnetic Resonance (NMR)

NMR is the most definitive tool for distinguishing these analogs. The presence of


F (spin 1/2, 100% abundance) transforms simple multiplets into complex coupling patterns.

1.


C NMR: The Coupling Constant Ladder 
In non-fluorinated BA, carbons appear as singlets. In FBAs, carbons couple with fluorine, creating doublets with magnitude dependent on distance.
Carbon PositionCoupling TypeTypical

Value (Hz)
Spectral Appearance
C-F (Ipso)

240 - 260 Hz Massive doublet; often low intensity due to lack of NOE.
Ortho to F

20 - 25 Hz Distinct doublet.
Meta to F

7 - 10 Hz Small doublet.
Para to F

2 - 4 Hz Often unresolved broadening.

2.


H NMR: Symmetry Breaking 
  • Benzoic Acid: Typically shows a multiplet at

    
     7.4–7.6 (meta/para) and a doublet at 
    
    
    
    8.0–8.1 (ortho).
  • 4-Fluorobenzoic Acid: The symmetry remains, but the signal splitting changes.

    • H-Ortho (to COOH): Appears as a doublet of doublets (dd) . It couples to the neighbor proton (

      
       Hz) and the fluorine (
      
      
      
      Hz).
    • H-Meta (to COOH): Appears as a triplet-like signal (actually dd) due to large

      
       coupling (
      
      
      
      Hz) overlapping with
      
      
      .

3.


F NMR 
  • Shift Range: Typically -100 to -120 ppm (relative to CFCl

    
    ).
    
  • Utility: Integration of the

    
    F signal is the gold standard for purity assays (qNMR) as it lacks background interference common in 
    
    
    
    H NMR.
B. Infrared Spectroscopy (IR)

Fluorine substitution shifts the Carbonyl (C=O) stretch due to the Field Effect (through-space electrostatic interaction) and inductive withdrawal.

  • Benzoic Acid: C=O stretch

    
     1685 cm
    
    
    
    (H-bonded dimer).
  • Fluorinated Analogs:

    • Inductive Shift: Electron withdrawal strengthens the C=O bond (increasing bond order), typically shifting

      
       to higher wavenumbers (e.g., 1690–1700 cm
      
      
      
      ).
    • C-F Stretch: A strong, distinct band appears in the 1000–1400 cm

      
        region, often obscuring the C-O fingerprint region.
      
C. UV-Vis Spectroscopy[9]
  • Benzoic Acid:

    
     nm (B-band) and 
    
    
    
    nm (C-band).
  • 4-Fluorobenzoic Acid: Fluorine is an auxochrome. While the

    
     shift is often minimal (< 5 nm), the molar absorptivity (
    
    
    
    )
    changes.
  • 2-Fluorobenzoic Acid: Exhibits a hypsochromic (blue) shift and reduced intensity in the B-band. The steric bulk of the ortho-fluorine forces the carboxyl group out of planarity with the benzene ring, breaking conjugation [4].

Experimental Protocol: Self-Validating Characterization

Trustworthiness Directive: This protocol includes internal checks (Lock, Shim, Reference) to ensure data validity.

Objective: Obtain comparative NMR and IR data for 4-fluorobenzoic acid vs. benzoic acid.

Step 1: Sample Preparation (NMR)

  • Solvent Choice: Use DMSO-d

    
      (0.5 mL).[2]
    
    • Reasoning: Benzoic acids form dimers in non-polar solvents (CDCl

      
      ), leading to broad -COOH peaks. DMSO disrupts dimers, sharpening the carboxyl proton (
      
      
      
      13.0+).
  • Concentration: Dissolve 10-15 mg of analyte.

    • Validation: Ensure solution is clear. Turbidity causes poor shimming.

Step 2: NMR Acquisition

  • Lock & Shim: Lock onto DMSO deuterium signal. Auto-shim (gradient shim) to reach linewidth < 0.5 Hz on the solvent residual peak.

  • Pulse Sequence:

    • Run standard proton (

      
      H).
      
    • Run

      
      C with proton decoupling  (CPD).
      
    • Critical Check: If C-F coupling is suspected, run a

      
      F-decoupled 
      
      
      
      C experiment (if probe allows) to collapse doublets to singlets, confirming the presence of fluorine.[10]

Step 3: IR Acquisition (ATR Method)

  • Background: Collect air background (32 scans).

  • Sample: Place solid crystal on Diamond ATR crystal. Apply high pressure clamp.

  • Clean-up: Clean with Isopropanol.

    • Validation: Run a blank scan immediately after cleaning. If peaks at 1690 cm

      
       persist, the crystal is contaminated.
      
Visualization of Mechanisms & Workflows
Diagram 1: The Analytical Workflow

This diagram outlines the logical flow for distinguishing the analogs using the described methods.

AnalyticalWorkflow Start Unknown Sample (Benzoic Acid Derivative) CheckF Check 19F NMR Is signal present? Start->CheckF NoF No Signal (-100 to -120 ppm) CheckF->NoF YesF Signal Detected (-100 to -120 ppm) CheckF->YesF CheckSplit Check 1H Splitting (Ortho/Meta Patterns) Symm Symmetric AA'BB' or Complex Multiplet CheckSplit->Symm 4-F (Para) OrthoEffect Ortho-Coupling (dd observed) CheckSplit->OrthoEffect 2-F/3-F BA Conclusion: Benzoic Acid NoF->BA FBA Conclusion: Fluorobenzoic Acid YesF->FBA PosID Identify Isomer (2-F, 3-F, 4-F) Symm->PosID OrthoEffect->PosID FBA->CheckSplit

Caption: Decision tree for spectroscopic differentiation of benzoic acid and fluorinated analogs.

Diagram 2: Electronic Effects on Acidity

Visualizing why 2-fluorobenzoic acid is significantly more acidic.

ElectronicEffects F_Atom Fluorine Atom Inductive Inductive Effect (-I) Electron Withdrawal F_Atom->Inductive Through Sigma Bonds Resonance Resonance Effect (+R) Electron Donation F_Atom->Resonance Pi System Overlap Carboxyl Carboxyl Group (COOH) Inductive->Carboxyl Stabilizes COO- Stability Anion Stabilization Inductive->Stability Resonance->Carboxyl Destabilizes COO- OrthoPos Ortho Position (Steric Clash) OrthoPos->Resonance Inhibits (Twists Ring) OrthoPos->Stability Removes +R Competition Acidity Increased Acidity (Lower pKa) Stability->Acidity

Caption: Mechanism of pKa reduction in 2-fluorobenzoic acid via inductive effects and steric inhibition of resonance.

References
  • CRC Handbook of Chemistry and Physics. Dissociation Constants of Organic Acids and Bases. CRC Press.
  • Koppel, I. A., et al. (2019). Aqueous pKa values of fluorinated benzenesulfonamides and benzoic acids. Journal of Physical Organic Chemistry, 32(5), e3940. Link

  • ChemicalBook . 4-Fluorobenzoic acid NMR and Spectral Data. Link

  • Moser, C. M., & Kohlenberg, A. I. (1951). The Ultraviolet Absorption Spectra of Some Benzoic Acids. Journal of the Chemical Society.
  • Reich, H. J.

    
    C-F Coupling Constants. University of Wisconsin-Madison. Link
    
  • NIST Chemistry WebBook . Infrared Spectrum of Benzoic Acid. National Institute of Standards and Technology. Link

Sources

A Comparative Guide to the Synthesis of 3,5-Difluoro-4-methylbenzoic Acid: Established vs. Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3,5-Difluoro-4-methylbenzoic acid is a valuable fluorinated building block in medicinal chemistry and materials science. The strategic placement of its functional groups—two meta-fluorine atoms flanking a methyl and a carboxylic acid—presents a distinct synthetic challenge. This guide provides an in-depth comparison of two primary synthetic strategies for its preparation. We will first detail a classical, multi-step organometallic approach, which offers reliability and control through a sequence of well-understood transformations. This is benchmarked against a more modern, convergent approach utilizing a directed halogen-metal exchange and carboxylation. Each methodology is presented with a detailed experimental protocol, mechanistic rationale, and a discussion of its inherent advantages and disadvantages. This comparative analysis aims to equip researchers, chemists, and process development professionals with the critical insights needed to select the optimal synthetic route based on scale, available resources, and project goals.

Introduction: The Significance of Fluorinated Aromatics

The incorporation of fluorine into organic molecules is a proven strategy for modulating a compound's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Fluorinated benzoic acids, in particular, are privileged scaffolds found in numerous pharmaceuticals and advanced materials. The synthesis of specifically substituted isomers like this compound (CAS 103877-76-5) requires precise control over regioselectivity. This guide benchmarks two viable synthetic pathways, offering a practical analysis of yield, scalability, safety, and operational complexity.

Methodology 1: The Classical Multi-Step Approach via a Sandmeyer Reaction

This synthetic route builds the molecule through a linear sequence, starting from a commercially available aniline. It relies on foundational reactions in organic chemistry, offering high predictability and control at each stage. The key transformations include a Sandmeyer reaction to install a handle for organometallic chemistry, followed by Grignard formation and carboxylation.

Principle and Rationale

The logic of this pathway is to first construct the core aromatic substitution pattern (bromo, difluoro, methyl) on a stable precursor. The bromine atom serves as a synthetic handle that can be reliably converted into a nucleophilic organometallic species. This nucleophile is then trapped with carbon dioxide to form the desired carboxylic acid. This step-wise construction minimizes side reactions and allows for purification of intermediates, ensuring high fidelity in the final product.

Detailed Experimental Protocol

Step 1a: Diazotization of 3,5-Difluoroaniline

A 500 mL, four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel is charged with 3,5-difluoroaniline (64.5 g, 0.5 mol) and 48% hydrobromic acid (210 mL, approx. 1.25 mol). The mixture is stirred and cooled to below 10°C in an ice-salt bath. A solution of sodium nitrite (34.5 g, 0.5 mol) in water (60 mL) is added dropwise, maintaining the internal temperature below 10°C. The completion of diazotization is monitored using potassium iodide-starch paper, which should turn blue, indicating a slight excess of nitrous acid.[1]

  • Senior Application Scientist's Note: Maintaining a low temperature (0-10°C) is critical. Diazonium salts are thermally unstable and can decompose violently if allowed to warm. The slow, dropwise addition of sodium nitrite prevents localized heating and unsafe accumulation of the diazonium intermediate.[2][3]

Step 1b: Sandmeyer Reaction to Yield 1-Bromo-3,5-difluorobenzene

In a separate 1 L flask, copper(I) bromide (CuBr, 14.3 g, 0.1 mol) is dissolved in 48% hydrobromic acid (100 mL). The solution is cooled to 0°C. The previously prepared cold diazonium salt solution is then added slowly to the CuBr solution with vigorous stirring. A steady evolution of nitrogen gas will be observed. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The mixture is then steam distilled or extracted with diethyl ether. The organic layer is washed with aqueous NaOH to remove any phenolic byproducts, followed by water, and dried over anhydrous MgSO₄. The solvent is removed by rotary evaporation, and the crude 1-bromo-3,5-difluorobenzene is purified by vacuum distillation. An expected yield is typically in the range of 70-80%.[1][4]

  • Senior Application Scientist's Note: The Sandmeyer reaction proceeds via a copper-catalyzed radical mechanism. The use of a catalytic amount of CuBr is essential for high yields and to minimize the formation of biaryl impurities.[2]

Step 2: Synthesis of 3,5-Difluoro-4-methylbromobenzene

(This step is proposed based on established ortho-directing principles and is a key, non-trivial transformation for this specific isomer)

The synthesis of the methylated intermediate is the crux of this pathway. A plausible route involves a directed ortho-lithiation of 1-bromo-3,5-difluorobenzene, followed by methylation. The two fluorine atoms strongly acidify the proton at the C2 position, making it susceptible to deprotonation by a strong base.

To a flame-dried, three-necked flask under a nitrogen atmosphere, add 1-bromo-3,5-difluorobenzene (38.6 g, 0.2 mol) and anhydrous tetrahydrofuran (THF, 400 mL). Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 137.5 mL, 0.22 mol) dropwise. Stir the resulting solution at -78°C for 1 hour. Subsequently, add methyl iodide (31.2 g, 0.22 mol) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous Na₂SO₄. After solvent removal, the crude product is purified by column chromatography or vacuum distillation to yield 1-bromo-2,4-difluoro-6-methylbenzene.

  • Senior Application Scientist's Note: This directed ortho-lithiation is highly regioselective due to the powerful directing effect of the fluorine atoms.[5][6][7] Anhydrous conditions are paramount, as organolithium reagents are extremely reactive towards protic sources like water. The low temperature (-78°C) is necessary to prevent side reactions and ensure the stability of the aryllithium intermediate.

Methodology 2: Convergent Synthesis via Halogen-Metal Exchange and Carboxylation

This approach is more convergent and efficient, relying on the creation of a key organometallic intermediate from a custom-synthesized bromo-precursor, which is then carboxylated in the final step.

Principle and Rationale

The core of this strategy is to first assemble the halogenated aromatic framework (1-bromo-3,5-difluoro-4-methylbenzene) and then perform a single, high-yielding transformation to install the carboxylic acid. This is achieved through a halogen-metal exchange to form a Grignard or organolithium reagent, which is a potent carbon nucleophile. This reagent readily attacks the electrophilic carbon of CO₂, forming the carboxylate salt, which upon acidic workup yields the final product. This method avoids the high temperatures and potentially hazardous intermediates of other routes.

Detailed Experimental Protocol

Step 1: Synthesis of the Precursor, 1-Bromo-3,5-difluoro-4-methylbenzene

(As this is a non-commercial precursor, a robust synthesis is required. A plausible method starts from 2,6-difluoro-p-toluidine.)

To a solution of 2,6-difluoro-p-toluidine (3,5-difluoro-4-methylaniline) in a suitable acidic medium (e.g., HBr/water), perform a diazotization at 0-5°C with sodium nitrite. The resulting diazonium salt is then subjected to a Sandmeyer reaction with CuBr to yield the target 1-bromo-3,5-difluoro-4-methylbenzene . This process is analogous to the one described in Methodology 1, Step 1.

Step 2: Grignard Formation and Carboxylation

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer under a nitrogen atmosphere, place magnesium turnings (3.6 g, 0.15 mol). Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromo-3,5-difluoro-4-methylbenzene (20.7 g, 0.1 mol) in 150 mL of anhydrous THF dropwise to initiate the reaction. Once initiated, add the remainder of the bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.[8]

Cool the Grignard solution in an ice bath. While stirring vigorously, bubble dry CO₂ gas through the solution from a cylinder, or pour the solution over an excess of crushed dry ice. An increase in viscosity will be observed as the magnesium carboxylate salt precipitates. Allow the mixture to warm to room temperature. Quench the reaction by slowly adding 1 M aqueous HCl until the solution is acidic (pH < 2) and all solids have dissolved. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. The solvent is removed under reduced pressure to yield the crude this compound, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

  • Senior Application Scientist's Note: The success of this reaction hinges on strictly anhydrous conditions.[8] THF is an excellent solvent as its ether oxygen can coordinate to the magnesium, stabilizing the Grignard reagent.[9] Using an excess of CO₂ (dry ice) ensures the complete conversion of the Grignard reagent and minimizes side reactions, such as the formation of a ketone byproduct from the reaction of the Grignard reagent with the initially formed carboxylate.[10]

Benchmarking and Comparative Analysis

The choice between a linear, multi-step synthesis and a more convergent approach involves trade-offs in efficiency, scalability, and complexity.

Process Workflow Comparison

G cluster_0 Methodology 1 (Hypothetical Classical Route) cluster_1 Methodology 2 (Convergent Grignard Route) A1 3,5-Difluoro-4-methylaniline A2 Diazonium Salt Intermediate A1->A2 Diazotization A3 1-Bromo-3,5-difluoro-4-methylbenzene A2->A3 Sandmeyer (CuBr) A4 Grignard Reagent A3->A4 Mg, THF A5 This compound A4->A5 1. CO2 2. H3O+ B1 1-Bromo-3,5-difluoro-4-methylbenzene (Key Intermediate) B2 Grignard Reagent B1->B2 Mg, THF B3 This compound B2->B3 1. CO2 2. H3O+

Caption: Comparative workflow of a classical multi-step synthesis versus a convergent Grignard approach.

Quantitative Data Summary
MetricMethodology 1 (Classical Route)Methodology 2 (Convergent Grignard)Rationale & Justification
Number of Steps 3 (from key aniline precursor)2 (from key bromo precursor)Methodology 2 is more convergent, assuming the bromo-intermediate can be sourced or synthesized efficiently.
Plausible Overall Yield 40-55%65-80%Grignard carboxylation is typically high-yielding (>85%). The overall yield of the classical route is penalized by the multiple steps.
Atom Economy ModerateGoodThe Grignard route has fewer steps and incorporates the bulk of the final atoms in the last step, leading to less waste from discarded fragments.
Safety & Handling High (Diazonium Salts)Moderate (Organometallics)Diazonium intermediates can be explosive.[2] Grignard reagents are pyrophoric and water-sensitive but are handled routinely with standard inert atmosphere techniques.[8]
Scalability ChallengingFavorableBatch diazotizations carry significant thermal risks on a large scale. Grignard reactions are commonly performed at industrial scale.

Conclusion and Recommendation

For the synthesis of this compound, the Convergent Synthesis via Halogen-Metal Exchange (Methodology 2) stands out as the superior approach for laboratory and potential scale-up applications. Its primary advantages are a higher overall yield, better atom economy, and a more favorable safety profile for scaling compared to routes involving diazonium salt intermediates.

The main challenge for this route is the acquisition or synthesis of the key intermediate, 1-bromo-3,5-difluoro-4-methylbenzene. However, once this precursor is in hand, its conversion to the final product is a robust and high-yielding process. The classical, multi-step approach, while fundamentally sound, is hampered by the cumulative yield loss over several steps and the significant safety concerns associated with diazotization chemistry, making it less attractive for efficient synthesis. Future research may focus on direct C-H carboxylation of a suitable difluoro-methylbenzene precursor, but such methods are not yet established for this specific isomer and would require significant catalyst development to control regioselectivity.

References

  • Schlosser, M., et al. (2006). Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates. ResearchGate. Available at: [Link]

  • Schlosser, M. (2015). Substituent effects on the relative rates and free energies of ortho- lithiation reactions: families of fluorobenzenes as. ResearchGate. Available at: [Link]

  • Eckert, H., et al. (1997). Process for the preparation of 1-bromo-3,5-difluorobenzene. Google Patents (EP0776877A1).
  • Desai, P., et al. (2008). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. Available at: [Link]

  • Merck Patent Gmbh. (2007). Process for continuously preparing difluorobenzene derivatives with long operating times. Google Patents (WO2007054213A1).
  • Eckert, H., et al. (1996). Process for the preparation of 1-bromo-3,5-difluorobenzene. Google Patents (DE19544870C2).
  • Eckert, H., et al. (1994). Process for preparing 1-bromo-3,5-difluorobenzene. Google Patents (CA2117735A1).
  • Singh, S. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. Available at: [Link]

  • Devic, M. (2000). Process for preparing 3,5-difluoroaniline. Google Patents (CA2340442C).
  • Liao, S., et al. (2024). 1,3-Difluorobenzene diluent-stabilizing electrode interface for high-performance low-temperature lithium metal batteries. Energy Storage Science and Technology. Available at: [Link]

  • Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE. Organic Syntheses. Available at: [Link]

  • Clark, J. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Nikpour, F., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Prog. Color Colorants Coat., 2, 61-70. Available at: [Link]

  • Park, J., et al. (2020). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. Organometallics, 39(7), 1058-1063. Available at: [Link]

  • Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses. Available at: [Link]

  • O'Brien, A., et al. (2013). A Telescoped Approach to Aryl Hydroxymethylation in the Synthesis of a Key Pharmaceutical Intermediate. CORA. Available at: [Link]

Sources

In vitro studies of compounds derived from 3,5-Difluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Profiling of 3,5-Difluoro-4-methylbenzoic Acid Derivatives: RXR Agonists and Bioisosteric Scaffolds

Executive Summary

This guide evaluates the in vitro performance of bioactive compounds derived from This compound (CAS 103877-76-5) . This specific scaffold acts as a critical pharmacophore in medicinal chemistry, leveraging the "fluorine effect" to enhance metabolic stability and the "magic methyl" effect to optimize hydrophobic interactions.

We focus on two primary applications where this moiety demonstrates superior or comparable efficacy to industry standards:

  • Retinoid X Receptor (RXR) Agonists: As a fluorinated bioisostere of Bexarotene intermediates.

  • Factor Xa Inhibitors: Utilizing the 3,5-difluoro-4-methyl motif (bioisosteric to the pyridine analog) to enhance binding affinity.

Compound Profile & Rationale

The 3,5-difluoro-4-methylphenyl moiety is designed to solve specific failure modes in drug discovery:

  • Metabolic Blocking: The two fluorine atoms at the 3,5-positions block oxidative metabolism (CYP450 attack) at the vulnerable aromatic ring positions.

  • Conformational Lock: The steric bulk of the fluorine atoms restricts the rotation of the carbonyl/amide bond, locking the molecule into a bioactive conformation.

  • Lipophilicity Modulation: The 4-methyl group provides a hydrophobic anchor without the excessive lipophilicity penalty of a chlorine or bromine substituent.

Key Derivative for Comparison: Compound DFM-80 (Analog)
  • Structure: 3,5-Difluoro-4-methyl-N-(substituted)benzamide.[1]

  • Target: RXR Agonist / Factor Xa (Bioisostere).

  • Parent Acid: this compound.[2][3][4]

Comparative Analysis: In Vitro Performance

The following data compares DFM-80 derivatives against Bexarotene (Standard of Care for CTCL) and Rivaroxaban (Factor Xa Standard), synthesizing data from structural activity relationship (SAR) studies involving this pharmacophore.

Table 1: RXR Agonist Activity (Reporter Gene Assay)

Note: Lower EC50 indicates higher potency.

CompoundCore ScaffoldEC50 (nM)Efficacy (% of Retinoic Acid)Metabolic Stability (t1/2, min)
Bexarotene (Standard) Tetrahydronaphthalene24 ± 5 100%45
DFM-80 Derivative 3,5-Difluoro-4-methylphenyl 18 ± 3 110% >120
Non-Fluorinated Analog 4-Methylphenyl150 ± 1265%20

Analysis: The DFM-80 derivative exhibits a 1.3x improvement in potency and a >2.5x increase in metabolic half-life compared to Bexarotene. The fluorine substitution prevents rapid hydroxylation of the ring, a common clearance pathway for non-fluorinated retinoids.

Table 2: Factor Xa Inhibition (Enzymatic Assay)

Comparison of the 3,5-difluoro-4-methyl motif against the standard.

CompoundMotifKi (nM)Selectivity (vs. Thrombin)
Rivaroxaban (Standard) Chlorothiophene0.4 >10,000x
DFM-Xa Derivative 3,5-Difluoro-4-methylphenyl 2.1 >5,000x
Defluoro Analog 4-Methylphenyl45.0~500x

Analysis: While slightly less potent than Rivaroxaban, the DFM-Xa derivative maintains high potency (low nanomolar Ki) and excellent selectivity. Crucially, it avoids the use of chlorinated thiophenes, which can be associated with idiosyncratic toxicity in some patient populations.

Experimental Protocols

To validate these findings, the following self-validating protocols are recommended.

Protocol A: Synthesis of Amide Derivatives (General Procedure)

Objective: To couple this compound with an amine partner (e.g., aniline derivative) to create the test compound.

  • Activation: Dissolve This compound (1.0 eq) in anhydrous DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases (Formation of Acid Chloride).

  • Coupling: Evaporate solvent to dryness. Redissolve the residue in DCM. Add the target Amine (1.0 eq) and Triethylamine (2.0 eq). Stir at RT for 12 hours.

  • Workup: Wash with 1N HCl, then Sat. NaHCO3. Dry over MgSO4.

  • Validation: Confirm structure via 1H-NMR. Look for the diagnostic methyl singlet (~2.3 ppm) and the triplet/multiplet splitting of the aromatic protons due to Fluorine coupling (~7.4 ppm).

Protocol B: RXR Ligand-Binding Assay (Fluorescence Polarization)

Objective: Determine the binding affinity (Kd) of the derivative.

  • Reagents: Recombinant RXRα-LBD (Ligand Binding Domain), Fluorescently labeled retinoic acid (Tracer), Assay Buffer (50 mM Tris pH 7.5, 50 mM KCl, 1 mM DTT).

  • Setup: In a 384-well black plate, incubate 10 nM RXRα protein with 5 nM Tracer.

  • Treatment: Add serial dilutions of DFM-80 Derivative (1 nM to 10 µM). Include Bexarotene as a positive control.

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Readout: Measure Fluorescence Polarization (mP) on a multimode plate reader (Ex/Em: 485/530 nm).

  • Calculation: Plot mP vs. log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC50/Kd.

Mechanistic Visualization

The following diagram illustrates how the 3,5-Difluoro-4-methyl substitution enhances potency and stability compared to a standard hydrogenated scaffold.

G Scaffold This compound (Scaffold) F_Sub 3,5-Difluoro Substitution Scaffold->F_Sub Me_Sub 4-Methyl Group Scaffold->Me_Sub Metabolism Metabolic Stability (Blocks CYP Oxidation) F_Sub->Metabolism Steric/Electronic Shield Conf Conformational Lock (Planarity) F_Sub->Conf Restricts Bond Rotation Binding Hydrophobic Pocket Fill (Receptor Affinity) Me_Sub->Binding Van der Waals Contact HalfLife Extended Half-Life (t1/2) Metabolism->HalfLife Potency Enhanced Potency (Low nM IC50) Binding->Potency Conf->Potency

Caption: Structure-Activity Relationship (SAR) of the 3,5-Difluoro-4-methyl moiety driving potency and stability.

References

  • Wagner, C. E., et al. (2011). Novel bexarotene analogs and methods of using the same. Patent WO2011103321A1. Link

    • Source of RXR agonist design using this compound.
  • Suhane, S., et al. (2019).[5] 2D and 3D-QSAR analysis of amino (3-((3, 5-difluoro-4-methyl-6-phenoxypyridine-2-yl) oxy) phenyl) methaniminium derivatives as factor Xa inhibitor. International Journal of Pharmacy and Pharmaceutical Sciences. Link

    • Demonstrates the utility of the 3,5-difluoro-4-methyl pharmacophore in coagul
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

    • Authoritative review on the "Fluorine Effect" and metabolic blocking mechanisms cited in the guide.
  • PubChem. (2025).[3][6] Compound Summary: this compound.[2][3][4] National Library of Medicine. Link

    • Verification of chemical properties and CAS 103877-76-5.

Sources

Safety Operating Guide

3,5-Difluoro-4-methylbenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 3,5-Difluoro-4-methylbenzoic acid CAS: 118625-70-2 Formula: C₈H₆F₂O₂

As researchers, we often treat benzoic acid derivatives as routine organic waste. However, the presence of fluorine substituents on the aromatic ring of this compound fundamentally alters the disposal pathway. Unlike standard organic acids, this compound must be managed as Halogenated Waste .

Immediate Hazard Profile:

Hazard Class GHS Code Description
Skin Irritant H315 Causes skin irritation.[1][2][3]
Eye Irritant H319 Causes serious eye irritation.[1][2][3][4]

| Respiratory | H335 | May cause respiratory irritation.[2][3][4] |

The Core Directive: The "Halogen Rule"

Why segregation matters: You cannot dispose of this compound in your standard "Non-Halogenated" organic solvent waste stream.

The Causality: When fluorinated compounds are incinerated in standard facilities designed for hydrocarbons, they generate Hydrogen Fluoride (HF) gas.



Standard incinerators often lack the specific scrubbers (e.g., caustic quench towers) required to neutralize HF. Consequently, the HF corrodes the combustion chamber refractory lining and exhaust stacks. By segregating this waste into the Halogenated  stream, you ensure it is routed to a specialized high-temperature incinerator equipped for acid gas neutralization.

Pre-Disposal Characterization

Before handling, verify the physical state and quantity.

ParameterValue/NoteDisposal Implication
Physical State Solid (Powder/Crystal)Requires double-bagging to prevent particulate inhalation.[5]
Acidity (pKa) ~3.5 - 4.0 (Estimated)Do not mix with strong bases (e.g., NaOH waste) or oxidizers (e.g., Nitric acid) in the waste container to prevent exothermic gas evolution.
Solubility Low in water; Soluble in organicsAqueous washes must be collected as hazardous waste, not sewered.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired reagents, recrystallization solids, or spill cleanup residues.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum. Glass is acceptable but poses a breakage risk.

  • Segregation: Label the container explicitly as "Hazardous Waste - Solid - Halogenated."

  • Transfer:

    • Work inside a fume hood.

    • Transfer the solid carefully to avoid dusting.[3][5]

    • Self-Validating Step: Wipe the exterior of the waste container with a damp paper towel after filling. If the towel picks up white residue, the transfer was not clean; dispose of the towel in the same container.

  • Closure: Screw the lid down until hand-tight. Do not over-tighten, but ensure a gas-tight seal.

Protocol B: Liquid Waste (Solutions/Mother Liquors)

Use this for HPLC effluent, reaction mixtures, or cleaning solvents containing the compound.

  • Stream Identification:

    • If dissolved in Dichloromethane (DCM) or Chloroform : It is already in a halogenated solvent. Add to the Halogenated Waste carboy.

    • If dissolved in Methanol , Ethyl Acetate , or Acetone : Even though the solvent is non-halogenated, the solute (this compound) renders the entire mixture Halogenated Waste .

  • Compatibility Check:

    • Crucial: Ensure the waste carboy does not contain Piranha solution or concentrated strong bases. The acid functionality can react violently.

  • Labeling:

    • Tag: "Halogenated Organic Solvents & Solutes."

    • List constituents: "Methanol (95%), this compound (5%)."

Protocol C: Empty Container Management

Regulatory agencies (like the EPA in the US) require specific handling for "empty" chemical bottles.

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container.

  • Defacement: Cross out the original label and mark "Empty."

  • Disposal: Place the clean, dry bottle in the glass recycling or trash, depending on local facility rules.

Visual Workflow: Segregation Logic

The following diagram illustrates the decision matrix for researchers at the bench.

WasteSegregation Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid/Solution StateCheck->LiquidPath SolidBin Solid Waste Bin (Label: Halogenated Organic Solid) SolidPath->SolidBin Double Bag SolventCheck Is the Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolvent No HaloSolvent Halogenated Solvent SolventCheck->HaloSolvent Yes ContaminationRule CRITICAL STEP: Solute renders mixture Halogenated NonHaloSolvent->ContaminationRule FinalLiquid Halogenated Liquid Waste Carboy (High Temp Incineration) HaloSolvent->FinalLiquid ContaminationRule->FinalLiquid Segregate

Figure 1: Decision tree for segregating fluorinated benzoic acid waste. Note that even in non-halogenated solvents, the presence of the fluorinated solute dictates the disposal path.

Emergency Procedures: Spills

Scenario: You drop a 5g bottle of solid powder on the floor.

  • PPE Upgrade: Ensure you are wearing nitrile gloves, a lab coat, and safety goggles. If dust is visible in the air, use an N95 respirator or half-face mask.

  • Containment: Cover the spill with a paper towel to prevent air currents from spreading the dust.

  • Cleanup:

    • Do not dry sweep (generates dust).[3]

    • Wet a paper towel with water or a dilute sodium bicarbonate solution (to neutralize potential acidity).

    • Wipe inward from the perimeter to the center.

  • Disposal: Place all contaminated towels and gloves into the Solid Hazardous Waste bag.

References

  • National Institutes of Health (NIH). (2024). Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from [Link]

  • Princeton University EHS. (2023). Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link]

  • University of Washington EHS. (2024). Chemical Waste Segregation and Compatibility. Retrieved from [Link]

Sources

Safe Handling & Operational Logistics: 3,5-Difluoro-4-methylbenzoic Acid

[1]

Part 1: Executive Safety Directive

For Immediate Implementation: Handling 3,5-Difluoro-4-methylbenzoic acid requires strict adherence to Dust Control and Contact Prevention protocols. While classified as an Irritant (Warning), the fluorinated nature of this benzoic acid derivative increases its lipophilicity, potentially enhancing skin absorption relative to non-fluorinated analogues.[1]

Critical Hazard Profile:

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][4][6][7]

  • H335: May cause respiratory irritation.[1][2][4][7]

  • H302: Harmful if swallowed (Acute Toxicity, Oral).[1][4][8]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for functional safety based on the compound's physical state (crystalline solid) and chemical behavior (acidic, fluorinated).[1]

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory Primary: Chemical Fume Hood (Certified).Secondary: N95/P95 Respirator (only if hood unavailable).[1]The H335 designation indicates high risk to mucous membranes. Benzoic acid derivatives sublime/dust easily; static charge on fluorinated powders exacerbates aerosolization.
Hand (Solid) Nitrile Rubber (Min.[1] thickness 0.11 mm).Sufficient for dry solid handling. Nitrile provides excellent resistance to physical abrasion and incidental acid contact.
Hand (Solution) Double-gloving or Laminate Film (Silver Shield) .[1]Once dissolved (e.g., in DCM or MeOH), the solvent drives permeation.[1] Fluorinated acids can act as surfactants, potentially speeding up solvent breakthrough.[1]
Eye/Face Chemical Safety Goggles (Indirect Vent).[1]Standard safety glasses are insufficient for fine powders that can drift around side shields. Acidic dust in the eye causes immediate, severe pH-induced damage.[1]
Body Lab Coat (Cotton/Poly blend) + Closed-toe shoes .[1]Standard barrier protection.[3][8] Ensure cuffs are tucked under gloves to prevent wrist exposure (a common contamination point).

Part 3: Operational Protocol (Weighing & Transfer)[1]

Objective: Transfer compound with 0% inhalation exposure and minimal static dispersion.

Pre-Operational Check (Self-Validating System)[1]
  • Airflow Verification: Check fume hood monitor. Velocity must be 0.3–0.5 m/s .

    • Validation: Tape a small tissue strip to the sash; it must be pulled inward steadily.

  • Static Neutralization: Fluorinated solids are notorious for high static charge, causing "jumping" powder.

    • Tool: Use an ionizing anti-static gun or polonium strip near the balance if available.

Step-by-Step Procedure
  • Setup: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble slab.

  • Donning: Put on goggles before opening the chemical cabinet. Don nitrile gloves.

  • Transfer:

    • Open the container slowly.

    • Use a stainless steel spatula (plastic increases static).[1]

    • Technique: Do not dump.[1] Tap the spatula gently against the receiving vessel to dislodge powder.

  • Decontamination:

    • Immediately wipe the spatula with a Kimwipe soaked in Acetone or Methanol.

    • Dispose of the Kimwipe in Solid Hazardous Waste .[1]

  • Closing: Seal the container tightly. Wipe the exterior threads with a dry tissue to prevent acid crust formation (which destroys caps over time).

Part 4: Emergency Response & Waste Management

Spill Cleanup (Solid)

Do NOT use a brush and dustpan (generates dust clouds).[1]

  • Isolate: Inform nearby personnel.

  • Wet Method: Cover the spill with a paper towel dampened with water (or weak sodium bicarbonate solution).

  • Scoop: Scoop up the wet mass and place it in a waste container.[9]

  • Neutralize: Wipe the surface with 5% Sodium Bicarbonate solution, then water.

Waste Disposal Logistics

This compound contains Fluorine .[1] It must be segregated correctly to prevent regulatory violations and incineration issues.

  • Stream: Halogenated Organic Waste .[1]

  • Labeling: Must explicitly list "this compound".

  • Prohibition: Do NOT mix with strong oxidizers or non-halogenated solvents (if your facility separates them).[1]

Part 5: Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocolStartStart: Handling this compoundRiskAssessRisk Assessment:Check H315, H319, H335Start->RiskAssessPPE_CheckPPE Verification:Nitrile Gloves + Goggles + Lab CoatRiskAssess->PPE_CheckHood_CheckEngineering Control:Is Fume Hood Operational?PPE_Check->Hood_CheckStopSTOP WORK:Contact Facilities/EHSHood_Check->StopNo / Low FlowWeighingWeighing Protocol:Use Anti-Static ToolsMinimize DustHood_Check->WeighingYes (0.5 m/s)SolventIs Compound in Solution?Weighing->SolventGlove_ChangeUpgrade PPE:Use Laminate/Barrier GlovesSolvent->Glove_ChangeYes (Organic Solvents)Standard_HandlingProceed with ReactionSolvent->Standard_HandlingNo (Dry Solid)Glove_Change->Standard_HandlingWasteDisposal:Halogenated Organic WasteStandard_Handling->Waste

Caption: Operational logic flow ensuring engineering controls and PPE match the physical state of the chemical.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10888371, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.